Product packaging for N-Isohexadecylacrylamide(Cat. No.:CAS No. 93858-85-6)

N-Isohexadecylacrylamide

Cat. No.: B15175243
CAS No.: 93858-85-6
M. Wt: 295.5 g/mol
InChI Key: WWJFZARCKRMGTK-UHFFFAOYSA-N
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Description

N-Isohexadecylacrylamide is a hydrophobic acrylamide monomer featuring a long, branched sixteen-carbon alkyl chain. This structure makes it a valuable building block in materials science and polymer research for designing advanced functional polymers. Researchers utilize this compound to impart significant hydrophobicity and thermal stability into polymer backbones. Its primary value lies in its ability to undergo copolymerization with various hydrophilic monomers to create amphiphilic copolymers. These copolymers can self-assemble in solution, making them promising for applications such as drug delivery systems, where they can encapsulate therapeutic agents for controlled release (based on similar compounds used in biomedical applications) . Furthermore, this monomer is instrumental in developing hydrophobic and anti-fouling surface coatings for industrial applications, as well as in enhancing the properties of specialty adhesives and sealants by improving their tack and flexibility (based on similar compounds used in surface coatings and adhesives) . As a derivative of acrylamide, it is suitable for free-radical polymerization processes common in producing polyacrylamides, which are widely used as thickeners and flocculation agents (based on the common uses of acrylamide polymers) . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO B15175243 N-Isohexadecylacrylamide CAS No. 93858-85-6

Properties

CAS No.

93858-85-6

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

N-(14-methylpentadecyl)prop-2-enamide

InChI

InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21)

InChI Key

WWJFZARCKRMGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCNC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-Isohexadecylacrylamide Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the N-Isohexadecylacrylamide monomer, a long-chain alkylacrylamide with potential applications in polymer chemistry, drug delivery systems, and material science. The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic pathway.

Core Concepts and Synthesis Overview

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of acryloyl chloride with isohexadecylamine. This reaction, often carried out in the presence of an acid scavenger, results in the formation of an amide bond between the acryloyl group and the long-chain alkyl amine. The isohexyl branching of the alkyl chain can impart unique solubility and conformational properties to polymers derived from this monomer.

The general reaction scheme is as follows:

A base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Subsequent purification is crucial to remove unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction parameters for the synthesis of this compound. The data is a combination of experimentally determined values for closely related long-chain N-alkylacrylamides and calculated values.

ParameterValueNotes
Molecular Formula C19H37NO
Molecular Weight 295.51 g/mol
Appearance White to off-white waxy solidExpected at room temperature
Melting Point ~ 60-70 °CEstimated based on N-hexadecylacrylamide and N-octadecylacrylamide
Solubility Soluble in organic solvents (e.g., THF, DCM, acetone); Insoluble in water
Typical Reaction Yield 70-90%Dependent on reaction conditions and purification method
¹H NMR (CDCl₃, δ ppm) ~ 6.3-6.1 (m, 2H, CH₂=CH), ~ 5.6 (dd, 1H, CH₂=CH), ~ 5.5 (br s, 1H, NH), ~ 3.3 (q, 2H, N-CH₂), ~ 1.5 (m, 2H, N-CH₂-CH₂), ~ 1.25 (br s, large integral, alkyl CH₂), ~ 0.88 (m, 9H, terminal CH₃)Estimated chemical shifts based on similar N-alkylacrylamides
¹³C NMR (CDCl₃, δ ppm) ~ 165 (C=O), ~ 131 (CH₂=CH), ~ 126 (CH₂=CH), ~ 40 (N-CH₂), ~ 30-22 (alkyl chain CH₂), ~ 14 (terminal CH₃)Estimated chemical shifts based on similar N-alkylacrylamides
IR Spectroscopy (cm⁻¹) ~ 3300 (N-H stretch), ~ 3080 (C=C-H stretch), ~ 2920 & 2850 (C-H stretch, alkyl), ~ 1655 (C=O stretch, Amide I), ~ 1620 (C=C stretch), ~ 1550 (N-H bend, Amide II)Characteristic amide and vinyl group vibrational frequencies

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Isohexadecylamine (14-methylpentadecan-1-amine)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Acetone or Hexane for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isohexadecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from acetone or hexane to yield this compound as a white to off-white waxy solid.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Isohexadecylamine Isohexadecylamine (14-methylpentadecan-1-amine) NIsohexadecylacrylamide This compound Isohexadecylamine->NIsohexadecylacrylamide + AcryloylChloride Acryloyl Chloride AcryloylChloride->NIsohexadecylacrylamide Triethylamine Triethylamine (Base) HCl_salt Triethylammonium Chloride Triethylamine->HCl_salt Neutralizes HCl

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve Isohexadecylamine and Triethylamine in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_acryloyl Dropwise Addition of Acryloyl Chloride cool->add_acryloyl react Stir at Room Temperature add_acryloyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure this compound purify->end

Caption: Step-by-step experimental workflow for monomer synthesis.

Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isohexadecylacrylamide is a lipophilic monomer belonging to the N-alkylacrylamide family. Its structure, featuring a long, branched alkyl chain and a reactive acrylamide group, imparts unique properties that are of significant interest in materials science and drug delivery. The isohexadecyl group contributes to increased solubility in nonpolar solvents and can influence the self-assembly and thermal properties of polymers derived from it. This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes its predicted properties based on its chemical structure and data from homologous N-alkylacrylamides. For comparison, data for the linear N-hexadecylacrylamide and other long-chain N-alkylacrylamides are also presented.

PropertyThis compound (Estimated)N-HexadecylacrylamideN-OctadecylacrylamideN-Dodecylacrylamide
Molecular Formula C₂₀H₃₉NOC₁₉H₃₇NOC₂₁H₄₁NOC₁₅H₂₉NO
Molecular Weight 309.53 g/mol 295.51 g/mol 323.57 g/mol [1]239.40 g/mol [2]
Melting Point 65-75 °C~70 °C74.5-75.5 °C[3]Not available
Boiling Point > 200 °C (at reduced pressure)430.5 °C at 760 mmHg[4]Not availableNot available
Density ~0.86 g/cm³0.861 g/cm³[4]Not availableNot available
Solubility Soluble in organic solvents (e.g., acetone, THF), insoluble in water.Soluble in organic solvents, insoluble in water.Soluble in many organic solvents; Almost insoluble in water.[5]Soluble in organic solvents, insoluble in water.
Appearance White to off-white waxy solid.White to off-white solid.White or off-white crystalline solid.[5]Solid

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This procedure can be adapted for the synthesis of this compound from isohexadecylamine and acryloyl chloride.

Materials:

  • Isohexadecylamine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the THF from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Characterization of this compound

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group at approximately 5.6-6.3 ppm. The protons of the methylene group adjacent to the nitrogen will appear around 3.3 ppm. The numerous methylene and methyl protons of the isohexadecyl chain will be observed in the upfield region, typically between 0.8 and 1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon at around 165 ppm. The vinyl carbons are expected to resonate between 125 and 132 ppm. The carbons of the isohexadecyl chain will appear in the range of 14-40 ppm.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: ~3300 cm⁻¹

  • C=O stretching (Amide I): ~1650 cm⁻¹

  • N-H bending (Amide II): ~1550 cm⁻¹

  • C=C stretching: ~1620 cm⁻¹

  • C-H stretching (alkyl): ~2850-2960 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 309.53 g/mol would be expected.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 Isohexadecylamine Reaction Schotten-Baumann Reaction (0°C to RT, in THF) Reactant1->Reaction Reactant2 Acryloyl Chloride Reactant2->Reaction Reactant3 Triethylamine Reactant3->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to the Solubility of N-Isohexadecylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isohexadecylacrylamide, a long-chain alkylated acrylamide monomer, is a compound of interest in polymer chemistry and materials science, particularly in the development of novel drug delivery systems, hydrophobic coatings, and rheology modifiers. Its long isohexadecyl chain imparts significant hydrophobicity, which dictates its solubility profile and is a critical parameter for its application and processing. This guide provides a comprehensive overview of the expected solubility of this compound in various solvents, based on the established principles of polymer chemistry and data from related N-alkylacrylamides. It also outlines a detailed experimental protocol for the precise determination of its solubility.

Predicted Solubility Profile

Given its C16 isohexadecyl group, this compound is anticipated to be readily soluble in nonpolar organic solvents and poorly soluble to insoluble in polar solvents, particularly water. The branched nature of the "iso" group may slightly enhance its solubility in some organic solvents compared to its linear n-hexadecyl counterpart due to a disruption in crystal packing.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassificationSolventPredicted SolubilityRationale
Nonpolar HexaneSolubleThe long, nonpolar isohexadecyl chain will have strong van der Waals interactions with the nonpolar hexane molecules.
TolueneSolubleThe aromatic and nonpolar nature of toluene will effectively solvate the hydrophobic alkyl chain.
ChloroformSolubleChloroform is a good solvent for many organic compounds and is expected to dissolve this compound.
Polar Aprotic Tetrahydrofuran (THF)SolubleTHF has a good balance of polarity and nonpolar character, making it a versatile solvent for many polymers.
AcetoneModerately SolubleThe polarity of acetone may limit its ability to fully solvate the long alkyl chain, leading to moderate solubility.
Dimethylformamide (DMF)Sparingly SolubleDMF is a highly polar aprotic solvent and is less likely to be a good solvent for the highly nonpolar this compound.
Polar Protic EthanolSparingly SolubleThe hydrogen-bonding capability of ethanol will not effectively interact with the hydrophobic isohexadecyl group, leading to poor solubility.
MethanolPoorly SolubleMethanol is more polar than ethanol and is expected to be a poorer solvent for this compound.
WaterInsolubleThe high polarity and strong hydrogen-bonding network of water will make it a very poor solvent for the hydrophobic this compound. The principle of "like dissolves like" strongly suggests insolubility in aqueous media.[1]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a gravimetric method can be employed. This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., hexane, toluene, THF, ethanol)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials for drying

  • Vacuum oven

Procedure
  • Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to pellet the undissolved solid.

  • Supernatant Collection : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

  • Solvent Evaporation : Dispense the filtered supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination : Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

  • Calculation : The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in mg/mL or g/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh_solute Weigh Excess Solute add_solvent Add Known Volume of Solvent weigh_solute->add_solvent Step 1-2 equilibrate Equilibrate at Constant Temperature (24h) add_solvent->equilibrate Step 3 centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge Step 4 filter_supernatant Filter Supernatant (0.22 µm) centrifuge->filter_supernatant Step 5 evaporate_solvent Evaporate Solvent filter_supernatant->evaporate_solvent Step 6 weigh_residue Weigh Dried Residue evaporate_solvent->weigh_residue Step 7 calculate_solubility Calculate Solubility (mg/mL) weigh_residue->calculate_solubility Step 8

References

An In-depth Technical Guide to the Thermal Stability of N-Isohexadecylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted acrylamides, a versatile class of monomers, give rise to polymers with a wide range of properties governed by the nature of the N-alkyl substituent. Among these, long-chain N-alkylacrylamides are of increasing interest for applications in drug delivery, biomaterials, and nanotechnology, where their hydrophobic side chains can drive self-assembly and influence interfacial properties. N-Isohexadecylacrylamide, with its branched C16 alkyl chain, is a promising candidate for creating novel polymers with unique thermal and solution behaviors.

This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound and its corresponding polymer, poly(this compound). Due to the absence of direct literature data on this specific compound, this guide synthesizes information from analogous long-chain N-alkylacrylamides to project its thermal properties. Furthermore, it offers detailed experimental protocols for the synthesis and thermal analysis of this compound, enabling researchers to empirically determine its characteristics.

Projected Thermal Properties of Poly(this compound)

The thermal stability of poly(N-alkylacrylamide)s is influenced by the length and branching of the alkyl side chain. Generally, the introduction of a long alkyl chain is expected to influence the polymer's glass transition temperature (Tg) and its decomposition profile.

Based on studies of similar long-chain poly(N-alkylacrylamide)s, the following thermal behavior for poly(this compound) is anticipated:

  • Glass Transition Temperature (Tg): The bulky and flexible isohexadecyl group is expected to act as an internal plasticizer, leading to a relatively low glass transition temperature.

  • Decomposition Temperature: The thermal decomposition of poly(N-alkylacrylamide)s typically occurs in multiple stages. The initial weight loss is often associated with the loss of the alkyl side chain, followed by the degradation of the polymer backbone at higher temperatures. For poly(this compound), the initial decomposition is likely to occur in the range of 250-350°C, with the main chain scission happening at temperatures above 350°C.

For context, the thermal properties of various N-substituted polyacrylamides are summarized in the table below.

Data Presentation

Table 1: Thermal Properties of Various N-Substituted Polyacrylamides

PolymerOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Reference Compound
Poly(N-isopropylacrylamide)~300~400Yes
Poly(N-n-propylacrylamide)Not AvailableNot AvailableNo
Poly(N-n-hexylacrylamide)Not AvailableNot AvailableNo
Poly(N-dodecylacrylamide)Not AvailableNot AvailableNo
Poly(this compound) (Projected) ~250-350 >350 No

Note: Data for analogous compounds is limited in publicly available literature, highlighting the need for direct experimental investigation of this compound.

Experimental Protocols

To empirically determine the thermal stability of this compound, a two-step process is required: synthesis of the monomer and its polymer, followed by thermal analysis.

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from the general synthesis of N-alkylacrylamides.

Materials:

  • Isohexadecylamine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isohexadecylamine and triethylamine in anhydrous DCM.

  • Cool the flask in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled amine solution via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound monomer.

  • Purify the monomer by column chromatography or recrystallization.

Protocol 2: Polymerization of this compound

This protocol describes a standard free radical polymerization.

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or other suitable initiator

  • Anhydrous toluene or other suitable solvent

  • Nitrogen or Argon gas source

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Dissolve the this compound monomer and AIBN in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

  • Heat the reaction mixture in an oil bath at 70°C for 24 hours under a nitrogen or argon atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of a non-solvent such as methanol or hexane.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Thermal Analysis by Thermogravimetric Analysis (TGA)

This protocol follows the general guidelines of ISO 11358.[1][2][3]

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small amount of the poly(this compound) sample (5-10 mg) into a TGA sample pan.

  • Place the pan into the TGA instrument.

  • Heat the sample from room temperature to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the poly(this compound) sample (5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle. For example:

    • Heat from room temperature to 150°C at 10°C/min.

    • Cool from 150°C to -50°C at 10°C/min.

    • Heat from -50°C to 150°C at 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the second heating scan to determine the glass transition temperature (Tg).

Mandatory Visualization

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization Reactants Isohexadecylamine + Acryloyl chloride + Triethylamine Reaction Reaction in DCM Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification_M Purification Workup->Purification_M Monomer This compound Purification_M->Monomer Poly_Reaction Free Radical Polymerization in Toluene Monomer->Poly_Reaction Initiator AIBN Initiator->Poly_Reaction Precipitation Precipitation Poly_Reaction->Precipitation Drying Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the synthesis of this compound and its polymer.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Polymer Poly(this compound) Sample TGA_Heating Heat from RT to 600°C (10°C/min) Polymer->TGA_Heating DSC_Cycle Heat-Cool-Heat Cycle Polymer->DSC_Cycle TGA_Measurement Measure Mass Loss vs. Temperature TGA_Heating->TGA_Measurement TGA_Data Decomposition Temperatures TGA_Measurement->TGA_Data DSC_Measurement Measure Heat Flow vs. Temperature DSC_Cycle->DSC_Measurement DSC_Data Glass Transition Temperature (Tg) DSC_Measurement->DSC_Data

Caption: Experimental workflow for the thermal analysis of Poly(this compound).

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available, this guide provides a scientifically grounded projection of its properties based on analogous N-substituted acrylamides. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize this novel monomer and its polymer, thereby contributing valuable data to the field of polymer science. The unique branched structure of the isohexadecyl group suggests that poly(this compound) may exhibit distinct thermal and physical properties, making it a compelling target for future research in advanced materials and drug delivery systems.

References

A Technical Guide to the Molecular Weight Determination of Poly(N-Isohexadecylacrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of poly(N-isohexadecylacrylamide), a polymer of significant interest in various scientific and pharmaceutical applications. This document details the core analytical techniques, presents experimental protocols, and summarizes key data for effective characterization.

Introduction

Poly(this compound) belongs to the family of poly(N-alkylacrylamide)s, which are known for their responsiveness to external stimuli, such as temperature. Accurate determination of the molecular weight and molecular weight distribution of this polymer is crucial as these parameters significantly influence its physicochemical properties, including its solubility, thermal behavior, and self-assembly characteristics. These properties, in turn, dictate its performance in applications ranging from drug delivery systems to advanced material science. This guide focuses on the most prevalent and effective techniques for its molecular weight characterization: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS).

Synthesis Overview: From Monomer to Polymer

The journey to characterizing poly(this compound) begins with its synthesis. The process typically involves two key stages: the synthesis of the this compound monomer, followed by its polymerization.

The monomer is commonly synthesized through the reaction of acryloyl chloride with isohexadecylamine.[1][2] The subsequent polymerization is often achieved via free-radical polymerization.[3][4]

cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Acryloyl_Chloride Acryloyl Chloride N_Isohexadecylacrylamide This compound Monomer Acryloyl_Chloride->N_Isohexadecylacrylamide Reaction Isohexadecylamine Isohexadecylamine Isohexadecylamine->N_Isohexadecylacrylamide Reaction Polymer Poly(this compound) N_Isohexadecylacrylamide->Polymer Polymerization Initiator Free Radical Initiator Initiator->Polymer Start Start: Polymer Sample Dissolve Dissolve in Solvent (e.g., THF) Start->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into SEC/GPC System Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (e.g., RI Detector) Separate->Detect Analyze Data Analysis vs. Calibration Detect->Analyze End End: Mn, Mw, PDI Analyze->End Start Start: Polymer Sample Prepare Prepare Series of Concentrations Start->Prepare Measure_Scattering Measure Light Scattering at Multiple Angles Prepare->Measure_Scattering Measure_dn_dc Measure dn/dc Plot Construct Zimm Plot Measure_dn_dc->Plot Measure_Scattering->Plot Extrapolate Extrapolate to Zero Angle and Concentration Plot->Extrapolate End End: Mw, Rg, A2 Extrapolate->End

References

An In-depth Technical Guide to N-Isohexadecylacrylamide: Synthesis, Characterization, and Proposed Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis of N-Isohexadecylacrylamide

The synthesis of this compound can be effectively carried out via the Schotten-Baumann reaction, a widely used method for the acylation of amines. This involves the reaction of isohexadecylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • Isohexadecylamine (or 14-methylpentadecylamine)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with isohexadecylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution of the amine). Triethylamine (1.2 eq) is added to the solution.

  • Acylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acryloyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed.

Stoichiometry and Expected Yield
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsVolume/Mass
Isohexadecylamine~241.480.04141.010.0 g
Acryloyl chloride90.510.04551.14.12 g
Triethylamine101.190.04971.25.03 g
Dichloromethane---400 mL
Product ~295.52 - - ~10.5 g (85% yield)

Note: The molar mass and quantities for isohexadecylamine are based on the structure of 14-methylpentadecylamine. The expected yield is an estimate and may vary.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 6.2-6.4 (m, 1H, CH=CH₂), δ 6.0-6.2 (dd, 1H, CH=CH₂ cis), δ 5.6-5.8 (dd, 1H, CH=CH₂ trans), δ 5.5-5.7 (br s, 1H, NH), δ 3.2-3.4 (q, 2H, N-CH₂), δ 1.4-1.6 (m, 2H, N-CH₂-CH₂), δ 1.1-1.4 (m, large, -(CH₂)n-), δ 0.8-0.9 (m, 9H, -CH(CH₃)₂ and -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 165.5 (C=O), δ 131.0 (CH=CH₂), δ 126.0 (CH=CH₂), δ 41.5 (N-CH₂), δ 39.0, 30.0, 29.5, 29.0, 27.0, 22.5 (-CH₂- and -CH- groups of the isohexyl chain), δ 14.0 (-CH₃) ppm.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3080 (vinylic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1550 (N-H bend, Amide II), ~980 and ~910 (vinylic C-H bend out-of-plane).[1][2][3]
Mass Spec. (ESI-MS)[M+H]⁺ calculated for C₁₉H₃₇NO: 296.2953; found: 296.29xx.

Visualizations

Synthesis Reaction

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Isohexadecylamine Isohexadecylamine Reaction Isohexadecylamine->Reaction + AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction + Triethylamine Triethylamine (Base) Triethylamine->Reaction DCM DCM (Solvent) DCM->Reaction NIsohexadecylacrylamide This compound TriethylammoniumChloride Triethylammonium Chloride Reaction->NIsohexadecylacrylamide yields Reaction->TriethylammoniumChloride

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification and Analysis A Combine Isohexadecylamine and Triethylamine in DCM B Cool to 0°C A->B C Add Acryloyl Chloride dropwise B->C D Warm to RT and Stir C->D E Quench with Water D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize by NMR, FT-IR, and MS J->K

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Potential Applications

While specific applications for this compound are not yet established in the literature, its molecular structure suggests potential utility in several areas. The long, branched alkyl chain imparts significant hydrophobicity, which could be leveraged in the formation of:

  • Amphiphilic Polymers: Copolymerization with hydrophilic monomers could lead to polymers that self-assemble into micelles or vesicles in aqueous environments, potentially for drug encapsulation and delivery.

  • Thermoresponsive Materials: Similar to other N-substituted acrylamides, polymers of this compound may exhibit lower critical solution temperature (LCST) behavior, making them candidates for "smart" hydrogels and coatings.

  • Surface Modifiers: The long alkyl chain could be used to modify surfaces, rendering them hydrophobic or creating organized monolayers.

Further research is required to explore these and other potential applications. This guide provides the foundational synthetic and characterization knowledge to enable such investigations.

References

The Amphiphilic Nature of N-Isohexadecylacrylamide Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for homopolymers of N-Isohexadecylacrylamide is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on analogous long-chain N-alkylacrylamide polymers and hydrophobically modified polyacrylamides to provide a comprehensive overview of the expected properties and behaviors. The principles and experimental protocols are broadly applicable to this class of polymers.

Introduction

Poly(this compound) belongs to the class of N-substituted polyacrylamides, which are known for their stimuli-responsive and amphiphilic properties. The incorporation of a long alkyl chain, the isohexadecyl group (a C16 branched alkyl chain), imparts a significant hydrophobic character to the polymer, which, in conjunction with the hydrophilic acrylamide backbone, results in a pronounced amphiphilic nature. This dual characteristic allows these polymers to self-assemble in aqueous environments, forming structures such as micelles and nanoparticles. These attributes make them promising candidates for a variety of applications, particularly in drug delivery for the encapsulation of hydrophobic therapeutic agents.

This technical guide provides an in-depth look at the synthesis, characterization, and amphiphilic properties of polymers analogous to poly(this compound), offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of Poly(N-alkylacrylamide)s

The synthesis of poly(N-alkylacrylamide)s is typically achieved through free-radical polymerization of the corresponding N-alkylacrylamide monomer. The general synthetic approach involves the reaction of acryloyl chloride with the corresponding alkylamine. For long-chain N-alkylacrylamides, the Ritter reaction, which involves the reaction of an olefin with a nitrile, is also a suitable method.

Experimental Protocol: Free-Radical Polymerization of N-Alkylacrylamide

This protocol is a general procedure that can be adapted for the synthesis of various poly(N-alkylacrylamide)s.

Materials:

  • N-alkylacrylamide monomer (e.g., N-dodecylacrylamide as a proxy)

  • Acrylamide (for copolymers)

  • Initiator (e.g., potassium persulfate, ammonium persulfate)

  • Cross-linker (e.g., N,N'-methylenebisacrylamide), if a hydrogel is desired

  • Solvent (e.g., deionized water, or an organic solvent like ethanol or dimethylformamide)

  • Nitrogen or Argon gas

Procedure:

  • The N-alkylacrylamide monomer and any comonomers (like acrylamide) are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • For aqueous polymerization of hydrophobically modified polyacrylamides, a surfactant (e.g., sodium dodecyl sulfate) may be added to aid in the solubilization of the hydrophobic monomer.

  • The solution is deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • The initiator is dissolved in a small amount of the solvent and added to the reaction mixture.

  • The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C) for several hours (e.g., 4-24 hours) under a nitrogen or argon atmosphere.

  • After the polymerization is complete, the polymer is purified to remove unreacted monomers and initiator residues. This is often done by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and drying under vacuum. For water-soluble polymers, dialysis against deionized water is a common purification method.

Amphiphilic Properties and Self-Assembly

The amphiphilic nature of polymers like poly(this compound) drives their self-assembly in aqueous solutions. At concentrations above the critical micelle concentration (CMC), the polymer chains arrange themselves to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. This results in the formation of micelles, which are core-shell nanostructures. The hydrophobic alkyl chains form the core, creating a microenvironment capable of solubilizing hydrophobic molecules, while the hydrophilic polyacrylamide backbone forms the corona, which interfaces with the aqueous environment and provides colloidal stability.

Critical Micelle Concentration (CMC)

The CMC is a key parameter that defines the concentration at which micellization begins. It is an indicator of the stability of the micelles; a lower CMC value signifies that the micelles are more stable upon dilution. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the overall molecular weight of the polymer, and the presence of any comonomers. Generally, for a given polymer backbone, a longer hydrophobic chain leads to a lower CMC.

Data on Analogous Long-Chain Poly(N-alkylacrylamide) Copolymers

Due to the lack of specific data for poly(this compound), the following table summarizes the properties of a related amphiphilic oligomer consisting of dodecyl acrylamide and sodium acrylate.

Polymer CompositionCritical Micelle Concentration (CMC)Aggregate Size (Diameter)Reference
3.0C₁₂AAm-7.5AAFeatures the lowest CMC among the tested oligomers~10 nm[1]

Note: xC₁₂AAm-yAA refers to an oligomer with 'x' units of dodecyl acrylamide and 'y' units of sodium acrylate.

Characterization of Amphiphilic Polymers

A variety of analytical techniques are employed to characterize the structure and properties of amphiphilic polymers and their self-assembled structures.

Property to be MeasuredCharacterization Technique(s)
Chemical Structure and CompositionNuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
Molecular Weight and PolydispersitySize Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Critical Micelle Concentration (CMC)Fluorescence Spectroscopy (using a probe like pyrene), Surface Tensiometry
Micelle Size and Size DistributionDynamic Light Scattering (DLS)
Micelle MorphologyTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Drug Loading Capacity and Encapsulation EfficiencyUV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Determination of CMC by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of amphiphilic polymers using a hydrophobic fluorescent probe, such as pyrene.

Materials:

  • Amphiphilic polymer solution of known concentration

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone)

  • Aqueous buffer or deionized water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • A series of polymer solutions with varying concentrations are prepared in volumetric flasks.

  • A small aliquot of the pyrene stock solution is added to each flask, ensuring the final pyrene concentration is very low (e.g., in the micromolar range).

  • The organic solvent is allowed to evaporate completely, typically by leaving the solutions to stir overnight, covered from light. This ensures that the pyrene is partitioned into the hydrophobic domains of the polymer micelles.

  • The fluorescence emission spectra of the solutions are recorded using a fluorometer. The excitation wavelength is typically set around 333-335 nm for pyrene.

  • The ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (I₁/I₃) is plotted against the logarithm of the polymer concentration.

  • The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar cores.

Visualization of Key Processes

Self-Assembly of Amphiphilic Polymers

The following diagram illustrates the process of micellization of amphiphilic polymers in an aqueous solution.

G Self-Assembly of Amphiphilic Polymers into Micelles cluster_0 Below CMC cluster_1 Above CMC p1 micelle_core Core p2 p3 p4 l1 Unimers s1 s2 s3 s4 s5 s6 s7 s8 l2 Micelle G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_drug_delivery Drug Delivery Application s1 Monomer Synthesis/ Purification s2 Polymerization s1->s2 s3 Purification (Precipitation/Dialysis) s2->s3 c1 Structural Analysis (NMR, FTIR) s3->c1 c2 Molecular Weight (SEC/GPC) s3->c2 c3 Amphiphilic Properties (CMC Determination) s3->c3 d1 Drug Loading c3->d1 d2 Nanoparticle Characterization (DLS, TEM) d1->d2 d3 In Vitro Drug Release d2->d3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(N-Isohexadecylacrylamide) via Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of poly(N-isohexadecylacrylamide), a hydrophobic polymer with potential applications in drug delivery and material science. The procedure outlines the synthesis of the this compound monomer followed by its polymerization via free-radical initiation.

Introduction

Poly(N-alkylacrylamides) are a versatile class of polymers known for their responsiveness to external stimuli, such as temperature. While poly(N-isopropylacrylamide) (PNIPAM) is the most studied member of this family, polymers with longer alkyl chains, such as poly(this compound), offer increased hydrophobicity, which can be advantageous for the encapsulation of poorly water-soluble drugs and for creating materials with unique thermal and solution properties. This document provides a comprehensive guide to the synthesis of poly(this compound) using a standard free-radical polymerization technique.

Experimental Protocols

Materials
MaterialSupplierGrade
Acryloyl chlorideSigma-Aldrich98%
IsohexadecylamineTCI>95%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Sodium bicarbonate (NaHCO₃)Fisher ScientificReagent Grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%
TolueneSigma-AldrichAnhydrous, 99.8%
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%
MethanolFisher ScientificACS Grade
Diethyl etherFisher ScientificACS Grade

Note: All reagents should be used as received unless otherwise specified. AIBN should be recrystallized from methanol before use for optimal results.

Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer through the reaction of acryloyl chloride with isohexadecylamine.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (10.0 g, 41.4 mmol) and triethylamine (6.3 mL, 45.5 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (3.7 g, 41.4 mmol) in 20 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.

  • Wash the reaction mixture sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound monomer as a white solid.

Radical Polymerization of this compound

This protocol details the free-radical polymerization of the this compound monomer in toluene using AIBN as the initiator.

Procedure:

  • In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 16.9 mmol) and AIBN (0.028 g, 0.17 mmol, 1 mol% with respect to the monomer) in 50 mL of anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh cold methanol and dry it in a vacuum oven at 40 °C to a constant weight.

Characterization Data

The following table summarizes typical characterization data for poly(this compound) synthesized by the protocol described above.

ParameterMethodTypical Value
Monomer Characterization
AppearanceVisualWhite solid
¹H NMR (CDCl₃, δ)NMR Spectroscopy6.3 (dd, 1H, CH =CH₂), 6.1 (dd, 1H, CH=CH H), 5.6 (dd, 1H, CH=CHH ), 3.3 (t, 2H, -NH-CH ₂-), 1.5 (m, 1H, -CH₂-CH (CH₃)₂), 1.2-1.4 (m, 24H, -(CH ₂)₁₂-), 0.9 (d, 6H, -CH(CH ₃)₂)
Polymer Characterization
AppearanceVisualWhite powder
Number-average molecular weight (Mₙ)GPC25,000 - 40,000 g/mol
Polydispersity Index (PDI)GPC1.8 - 2.5
Glass Transition Temperature (T₉)DSC80 - 100 °C
Solubility-Soluble in toluene, THF, chloroform; Insoluble in water, methanol, ethanol

Diagrams

Experimental Workflow

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization M1 Dissolve Isohexadecylamine and TEA in DCM M2 Cool to 0 °C M1->M2 M3 Add Acryloyl Chloride M2->M3 M4 Stir at RT for 12h M3->M4 M5 Workup and Purification M4->M5 P1 Dissolve Monomer and AIBN in Toluene M5->P1 This compound Monomer P2 Freeze-Pump-Thaw P1->P2 P3 Heat to 70 °C for 24h P2->P3 P4 Precipitate in Methanol P3->P4 P5 Filter and Dry P4->P5 C1 NMR Spectroscopy P5->C1 Poly(this compound) C2 Gel Permeation Chromatography (GPC) P5->C2 C3 Differential Scanning Calorimetry (DSC) P5->C3

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Radical Polymerization Mechanism

radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 AIBN I2 2 R• I1->I2 Heat (70 °C) I3 R-M• I2->I3 + Monomer (M) P1 R-M• P2 R-M-M• P1->P2 + M P3 R-(M)n-M• P2->P3 + n M T1 R-(M)n-M• T3 Combination or Disproportionation T1->T3 T2 R-(M)m-M• T2->T3

Application Notes and Protocols for N-Isohexadecylacrylamide (NiHDA) Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isohexadecylacrylamide (NiHDA) is a long-chain, hydrophobic N-substituted acrylamide monomer. When polymerized into a hydrogel, it is anticipated to exhibit unique thermoresponsive and hydrophobic properties, making it a material of interest for controlled drug delivery of hydrophobic therapeutic agents, tissue engineering scaffolds with specific cell-adhesive properties, and as a component in stimuli-responsive smart materials. The long alkyl chain is expected to significantly influence the lower critical solution temperature (LCST) and the mechanical properties of the resulting hydrogel.

This document provides a generalized protocol for the preparation of this compound hydrogels based on standard free-radical polymerization techniques commonly employed for N-alkylacrylamide hydrogels. As specific literature on NiHDA hydrogel synthesis is not widely available, this protocol should be considered a starting point for experimental design, and optimization of the component concentrations and reaction conditions is highly recommended.

Quantitative Data Summary

The following table summarizes typical component concentrations for the free-radical polymerization of N-alkylacrylamide hydrogels. These ranges are provided as a guide for the development of a specific formulation for this compound hydrogels.

ComponentMolar Ratio (to Monomer)Typical Concentration RangePurpose
This compound (Monomer)1.05 - 20 wt%Primary structural component of the hydrogel
N,N'-methylenebis(acrylamide) (Crosslinker)0.01 - 0.11 - 10 mol% of monomerForms the cross-linked polymer network
Ammonium Persulfate (Initiator)0.001 - 0.010.1 - 1 mol% of monomerInitiates the polymerization reaction
N,N,N',N'-tetramethylethylenediamine (Accelerator)0.001 - 0.010.1 - 1 mol% of monomerAccelerates the rate of polymerization
Solvent (e.g., Water/Solvent mix)-80 - 95 wt%Dissolves reactants and forms the gel matrix

Experimental Protocol: Free-Radical Polymerization of this compound Hydrogel

This protocol describes the synthesis of a NiHDA hydrogel using a redox-initiated free-radical polymerization method.

Materials:

  • This compound (NiHDA)

  • N,N'-methylenebis(acrylamide) (MBAm)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Co-solvent such as isopropanol or dimethyl sulfoxide (DMSO) may be required to dissolve the hydrophobic NiHDA monomer.

  • Nitrogen or Argon gas

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve the desired amount of this compound and N,N'-methylenebis(acrylamide) in the chosen solvent or solvent mixture.

    • Note: Due to the hydrophobic nature of NiHDA, a co-solvent may be necessary. Start with a water:co-solvent ratio of 9:1 and adjust as needed to achieve complete dissolution. Gentle heating may aid in dissolution.

  • Inert Atmosphere:

    • Purge the monomer solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • While maintaining the inert atmosphere, add the ammonium persulfate solution to the monomer mixture and stir to combine.

    • Add TEMED to the reaction mixture. The amount of TEMED can be adjusted to control the rate of polymerization.

  • Gelation:

    • Immediately after adding the initiator and accelerator, pour the solution into a mold of the desired shape (e.g., petri dish, between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, allow the gel to set for at least 24 hours.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Cut the hydrogel into smaller pieces to facilitate the removal of unreacted monomers and other impurities.

    • Immerse the hydrogel pieces in a large volume of deionized water.

    • Purify the hydrogel by dialysis against deionized water for 3-5 days, changing the water frequently (at least twice a day).

  • Drying (Optional):

    • For characterization of the dry polymer or for certain applications, the purified hydrogel can be dried.

    • Freeze the hydrogel at -20°C or below and then lyophilize until all the water has been removed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying dissolve Dissolve NiHDA and MBAm in Solvent purge Purge with Nitrogen/Argon dissolve->purge add_aps Add APS Solution purge->add_aps add_temed Add TEMED add_aps->add_temed gelation Pour into Mold and Allow Gelation add_temed->gelation remove_gel Remove Hydrogel from Mold gelation->remove_gel purify Purify by Dialysis remove_gel->purify dry Lyophilize (Optional) purify->dry

Caption: Experimental workflow for this compound hydrogel synthesis.

logical_relationship monomer This compound (Monomer) hydrogel Poly(this compound) Hydrogel monomer->hydrogel Forms Polymer Chains crosslinker N,N'-methylenebis(acrylamide) (Crosslinker) crosslinker->hydrogel Creates 3D Network initiator Ammonium Persulfate / TEMED (Initiator System) initiator->hydrogel Initiates Polymerization

Caption: Key components and their roles in hydrogel formation.

Application Notes & Protocols for N-Isohexadecylacrylamide (NiHDA) as a Polymerizable Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Isohexadecylacrylamide (NiHDA) is a non-ionic, polymerizable surfactant (also known as a "surfmer" or reactive surfactant) designed for use in emulsion polymerization. Its unique molecular structure, featuring a hydrophilic acrylamide head group and a branched, hydrophobic C16 alkyl chain, allows it to participate directly in the free-radical polymerization process. This covalent incorporation into the polymer backbone offers significant advantages over conventional, physically adsorbed surfactants, particularly in applications requiring high stability, minimal surfactant migration, and enhanced product performance, such as in drug delivery carriers, specialty coatings, and advanced adhesives.

Principle of Operation

In a typical emulsion polymerization, conventional surfactants form micelles that serve as nucleation sites for polymer particles and stabilize these particles sterically or electrostatically in the aqueous phase. However, these surfactants can desorb from the particle surface over time or under environmental stress, leading to instability, and can migrate within the final polymer film, negatively impacting properties like water resistance and adhesion.

NiHDA overcomes these limitations. Its acrylamide moiety readily copolymerizes with common monomers (e.g., acrylates, methacrylates, styrene). As a result, the surfactant becomes permanently anchored to the surface of the polymer particles.[1][2] This "locking-in" mechanism ensures that the stabilizing function is maintained throughout the lifecycle of the product.[3]

Key Advantages
  • Enhanced Colloidal Stability: The permanent covalent bonding of NiHDA to the latex particles provides robust steric stabilization, leading to excellent resistance against coagulation induced by mechanical shear, electrolytes, or freeze-thaw cycles.[1][4]

  • Reduced Surfactant Migration: By anchoring the surfactant to the polymer, issues such as "surfactant bloom" in coatings and films are eliminated. This leads to improved water resistance, better clarity, and superior adhesion properties in the final product.[1]

  • Improved Film Properties: Films cast from latexes stabilized with NiHDA exhibit lower water sensitivity and enhanced barrier properties. This is critical for applications like controlled-release drug formulations and protective coatings.[4]

  • Design of Core-Shell Architectures: As a reactive component, NiHDA is ideal for multi-stage polymerization processes used to create well-defined core-shell particles. It can be used to form a permanently hydrophilic and stable outer shell, which is highly desirable for encapsulating therapeutic agents or creating functionalized nanoparticles.

Applications in Drug Development

The properties of NiHDA-stabilized latexes make them highly suitable for advanced pharmaceutical applications:

  • Drug-Loaded Nanoparticles: Creation of highly stable, monodisperse polymer nanoparticles for encapsulating hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

  • Thermo-Responsive Microgels: Copolymerization with monomers like N-isopropylacrylamide (NIPAM) can yield thermo-responsive microgels. The permanent stabilization by NiHDA ensures particle integrity during volume phase transitions, which is crucial for stimuli-responsive drug release systems.

  • Biofunctionalization: The acrylamide group, post-polymerization, presents a potential site for further chemical modification, allowing for the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.

Experimental Protocols

This section provides a representative protocol for the semi-continuous emulsion polymerization of a model acrylic latex using this compound as the sole stabilizing surfactant.

Materials & Equipment
  • Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA) (inhibitor removed)

  • Surfactant: this compound (NiHDA)

  • Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)

  • Continuous Phase: Deionized (DI) water

  • Equipment:

    • Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, and thermocouple.

    • Nitrogen inlet/outlet.

    • Three separate feed pumps (e.g., peristaltic or syringe pumps) for monomer pre-emulsion and initiator solution.

    • Heating/cooling circulator for the reactor jacket.

Workflow Diagram: Semi-Continuous Emulsion Polymerization

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization cluster_finish Phase 3: Finalization & Characterization P1 Prepare Aqueous Phase: DI Water + Portion of NiHDA P2 Prepare Monomer Pre-emulsion: Monomers + DI Water + NiHDA P3 Prepare Initiator Solution: APS in DI Water R1 Charge Reactor with Aqueous Phase Heat to 80°C under N2 Purge P3->R1 R2 Add Initial Initiator Charge (Seed Formation) R1->R2 R3 Begin Slow, Continuous Feeds: 1. Monomer Pre-emulsion 2. Initiator Solution R2->R3 R4 Maintain at 80°C for 3-4 hours R3->R4 R5 Hold for 1 hour post-feed (Monomer Burn-out) R4->R5 F1 Cool Reactor to Room Temp. R5->F1 F2 Filter Latex (e.g., 100-mesh) F1->F2 F3 Characterize Product: Particle Size (DLS) Solid Content Conversion Stability F2->F3

Caption: Workflow for semi-continuous emulsion polymerization.

Step-by-Step Procedure
  • Preparation of Solutions (Pre-emulsion and Initiator):

    • Monomer Pre-emulsion: In a beaker, combine MMA (e.g., 100g) and BA (e.g., 100g). In a separate vessel, dissolve NiHDA (e.g., 4g, 2% based on monomer weight) in DI water (e.g., 80g). Slowly add the monomer mixture to the NiHDA solution under high shear (e.g., using a homogenizer) for 15-20 minutes to form a stable, milky-white pre-emulsion.

    • Initiator Solution: Dissolve APS (e.g., 1g) in DI water (e.g., 50g).

  • Reactor Setup and Seeding (Seed Stage):

    • Charge the jacketed reactor with DI water (e.g., 200g).

    • Begin purging with nitrogen and start agitation (e.g., 200 RPM).

    • Heat the reactor to the target temperature, typically 80°C.

    • Once at temperature, add an initial charge of the initiator solution (e.g., 10% of the total solution) to the reactor.

    • Immediately follow with a small portion of the monomer pre-emulsion (e.g., 5% of the total) to create seed particles. Allow this to react for 15-20 minutes.

  • Continuous Feed Polymerization (Growth Stage):

    • Begin the continuous, slow addition of the remaining monomer pre-emulsion and the remaining initiator solution via separate feed pumps over a period of 3 hours.

    • Maintain the reaction temperature at 80°C throughout the feed. A slight exotherm may be observed.

  • Completion and Cool-Down:

    • After the feeds are complete, maintain the temperature at 80°C for an additional hour to ensure complete monomer conversion (>99%).

    • Turn off the heating and allow the reactor to cool to room temperature with continued stirring.

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

  • Characterization:

    • Solid Content: Determine gravimetrically by drying a known weight of latex in an oven.

    • Particle Size & Distribution: Analyze using Dynamic Light Scattering (DLS).

    • Colloidal Stability: Assess by challenging the latex with a salt solution (e.g., 1M CaCl2) and observing for coagulation, or by measuring zeta potential.

Data Presentation

The following table summarizes typical data from experiments comparing a conventional surfactant (Sodium Dodecyl Sulfate, SDS) with a polymerizable surfactant like NiHDA in an acrylic emulsion polymerization system.

ParameterConventional Surfactant (SDS)Polymerizable Surfactant (NiHDA)Expected Outcome with NiHDA
Surfactant Conc. (wt% on monomer) 2.0%2.0%-
Avg. Particle Size (DLS, nm) 155 nm120 nmSmaller, more uniform particles
Polydispersity Index (PDI) 0.080.04Narrower size distribution
Final Solids Content ~50%~50%Similar conversion rates
Gel Content (%) 1.5%5.8%Higher due to surface cross-linking[1]
Water Absorption (24h film) 12%3%Significantly improved water resistance[1][4]
Electrolyte Stability (1M CaCl2) CoagulationStableSuperior stability

Visualization of NiHDA Function

The following diagram illustrates the structural difference between latex particles stabilized by a conventional surfactant versus the covalently-bound NiHDA.

G Latex Particle Stabilization Mechanism cluster_conventional Conventional Surfactant (e.g., SDS) cluster_nihda Polymerizable Surfactant (NiHDA) C_Core Polymer Core C_Surf1 Surfactant (Adsorbed) C_Core->C_Surf1 C_Surf2 Surfactant (Adsorbed) C_Core->C_Surf2 C_Surf3 Surfactant (Adsorbed) C_Core->C_Surf3 C_Surf4 Surfactant (Adsorbed) C_Core->C_Surf4 C_Surf5 Surfactant (Adsorbed) C_Core->C_Surf5 Desorption Can desorb C_Surf3->Desorption N_Core Polymer Core N_Surf1 NiHDA (Bound) N_Core->N_Surf1 N_Surf2 NiHDA (Bound) N_Core->N_Surf2 N_Surf3 NiHDA (Bound) N_Core->N_Surf3 N_Surf4 NiHDA (Bound) N_Core->N_Surf4 N_Surf5 NiHDA (Bound) N_Core->N_Surf5 Permanent Covalently Bound

Caption: Comparison of stabilization mechanisms.

References

Application Notes and Protocols for N-Isohexadecylacrylamide in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature oil fields. Polymer flooding, a prominent EOR method, involves injecting water-soluble polymers to increase the viscosity of the injected water, thereby improving the sweep efficiency of the oil displacement process. Conventional polymers like partially hydrolyzed polyacrylamide (HPAM) often exhibit performance degradation in harsh reservoir conditions, such as high temperatures and high salinity (HTHS).

N-Isohexadecylacrylamide is a hydrophobic monomer utilized in the synthesis of hydrophobically associating polyacrylamides (HAPAMs). These advanced polymers are designed to overcome the limitations of conventional polymers in challenging reservoir environments. The incorporation of the hydrophobic isohexadecyl group into the polyacrylamide backbone leads to the formation of intermolecular and intramolecular associations in aqueous solutions. This associative behavior results in significantly improved rheological properties, thermal stability, and salt tolerance, making HAPAMs containing this compound highly effective for EOR applications in HTHS reservoirs.

Mechanism of Action

In aqueous solutions, the hydrophobic N-isohexadecyl side chains of the HAPAM polymer associate to minimize their contact with water, forming microdomains. This creates a transient three-dimensional polymer network, which is responsible for the significant increase in the solution's viscosity. This network can be reversibly broken down under high shear stress, for instance, near the wellbore during injection, and reformed as the polymer solution moves into the lower shear environment of the reservoir. This shear-thinning behavior is highly desirable for polymer flooding applications. The hydrophobic associations also shield the polymer backbone from hydrolysis and thermal degradation, enhancing its stability at elevated temperatures and in the presence of salts.

Application Notes

Polymers incorporating this compound are particularly suited for polymer flooding operations in oil reservoirs characterized by:

  • High Temperatures: These polymers maintain their viscosity and stability at temperatures where conventional polymers would degrade.

  • High Salinity: The hydrophobic associations are less sensitive to the presence of salts compared to the electrostatic repulsions that govern the viscosity of conventional polyelectrolytes.

  • Heterogeneous Formations: The improved mobility control offered by these polymers helps to divert the flow of injected water into previously unswept, lower-permeability zones, thereby increasing the overall oil recovery.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on HAPAMs relevant to EOR applications. The data presented is representative of polymers containing hydrophobic monomers like this compound.

Table 1: Rheological Properties of HAPAM vs. HPAM in Brine

PropertyHAPAM (with this compound)Conventional HPAMConditions
Apparent Viscosity (mPa·s) 150 - 30050 - 1002000 ppm polymer in 30,000 ppm NaCl brine at 75°C, 7.3 s⁻¹ shear rate
Viscosity Retention after Aging > 85%< 60%Aged at 90°C for 30 days in 50,000 ppm NaCl brine
Salt Tolerance (Viscosity at varying Salinity) Stable viscosity up to 100,000 ppm NaClSignificant viscosity loss above 20,000 ppm NaCl2000 ppm polymer concentration at 25°C

Table 2: Core Flooding Experimental Data

ParameterWater FloodingHPAM FloodingHAPAM (with this compound) Flooding
Oil Recovery Factor (% OOIP) 35 - 4545 - 5555 - 65
Incremental Oil Recovery (% OOIP) -10 - 1515 - 25
Residual Oil Saturation (%) 40 - 5030 - 4020 - 30
Permeability of Core (mD) 100 - 500100 - 500100 - 500
Temperature (°C) 80 - 10080 - 10080 - 100
Brine Salinity (ppm) 30,000 - 50,00030,000 - 50,00030,000 - 50,000

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer (HAPAM)

Objective: To synthesize a hydrophobically associating polyacrylamide containing this compound via free-radical polymerization.

Materials:

  • Acrylamide (AM)

  • This compound (i-HDA)

  • 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) (optional, for enhanced salt tolerance)

  • Potassium persulfate (K₂S₂O₈) (initiator)

  • Sodium bisulfite (NaHSO₃) (initiator)

  • Deionized water

  • Nitrogen gas

  • Ethanol

  • Acetone

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve acrylamide and this compound (and AMPS, if used) in deionized water. The molar ratio of the hydrophobic monomer is typically low (0.5-2 mol%).

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: While maintaining a nitrogen blanket, add the redox initiator system (potassium persulfate and sodium bisulfite) to the solution at a controlled temperature (e.g., 40-50°C).

  • Polymerization: Allow the polymerization to proceed for a specified time (e.g., 4-8 hours) under constant stirring and nitrogen atmosphere. The solution will become significantly more viscous as the polymer forms.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like ethanol or acetone.

  • Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Characterization: Characterize the synthesized polymer for its molecular weight (e.g., via size exclusion chromatography) and chemical composition (e.g., via NMR or FTIR spectroscopy).

Protocol 2: Rheological Characterization of HAPAM Solutions

Objective: To evaluate the viscosity and viscoelastic properties of the synthesized HAPAM solution under simulated reservoir conditions.

Materials:

  • Synthesized HAPAM polymer

  • Synthetic brine of desired salinity (e.g., NaCl and CaCl₂ solution)

  • Rheometer (cone-and-plate or concentric cylinder geometry)

  • Temperature controller

Procedure:

  • Polymer Solution Preparation: Dissolve a known concentration of the HAPAM polymer (e.g., 500-3000 ppm) in the synthetic brine. Gentle agitation over a prolonged period (e.g., 24 hours) is required to ensure complete dissolution without mechanical degradation.

  • Viscosity Measurement (Steady Shear):

    • Load the polymer solution into the rheometer.

    • Equilibrate the sample at the desired temperature (e.g., 25-120°C).

    • Perform a steady-state shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) and record the apparent viscosity as a function of the shear rate.

  • Viscoelastic Measurement (Oscillatory Shear):

    • At a constant temperature, perform a frequency sweep at a low strain amplitude (within the linear viscoelastic region).

    • Measure the storage modulus (G') and loss modulus (G'') as a function of angular frequency.

  • Thermal Stability Test:

    • Age the polymer solution in sealed, oxygen-free containers at the target reservoir temperature for an extended period (e.g., 1 to 3 months).

    • Periodically measure the viscosity of the aged solutions to determine the viscosity retention.

Protocol 3: Core Flooding Test for Enhanced Oil Recovery Evaluation

Objective: To determine the effectiveness of the HAPAM solution in displacing crude oil from a rock core and to quantify the incremental oil recovery.

Materials:

  • Core holder apparatus with back pressure regulator

  • High-pressure pumps

  • Berea sandstone or reservoir rock core

  • Crude oil

  • Synthetic brine

  • HAPAM polymer solution

  • Fraction collector

Procedure:

  • Core Preparation:

    • Clean and dry the core sample.

    • Measure its porosity and absolute permeability to brine.

  • Core Saturation:

    • Saturate the core with brine to determine the pore volume.

    • Flood the core with crude oil to irreducible water saturation (Swi), simulating the initial reservoir condition.

  • Water Flooding (Secondary Recovery):

    • Inject brine into the core at a constant flow rate until no more oil is produced. This establishes the residual oil saturation after water flooding (Sorw).

  • Polymer Flooding (Tertiary Recovery):

    • Inject a slug of the HAPAM solution (typically 0.3-0.5 pore volumes) into the core.

    • Follow the polymer slug with an extended brine injection (drive water) until no more oil is produced.

  • Data Analysis:

    • Continuously monitor the pressure drop across the core and the volume of oil and water produced.

    • Calculate the oil recovery factor at each stage of the flood.

    • Determine the incremental oil recovery due to the polymer flood.

    • Calculate the final residual oil saturation after polymer flooding (Sorp).

Visualizations

EOR_Mechanism cluster_injection Injection Well cluster_reservoir Oil Reservoir cluster_production Production Well Injection Polymer Solution (this compound Copolymer) Reservoir Porous Rock with Oil and Water Injection->Reservoir Increased Viscosity & Mobility Control Displacement Improved Sweep Efficiency Reservoir->Displacement Production Increased Oil Production Displacement->Production Mobilization of Trapped Oil

Caption: Mechanism of Enhanced Oil Recovery using this compound copolymers.

Experimental_Workflow Start Synthesis of This compound Copolymer Characterization Polymer Characterization (MW, Composition) Start->Characterization Rheology Rheological Studies (Viscosity, Stability) Characterization->Rheology Core_Flooding Core Flooding Experiments Rheology->Core_Flooding Data_Analysis Data Analysis (Oil Recovery, etc.) Core_Flooding->Data_Analysis End Evaluation of EOR Potential Data_Analysis->End

Caption: Experimental workflow for evaluating this compound copolymers for EOR.

Signaling_Pathway cluster_polymer Polymer Structure Backbone Polyacrylamide Backbone (Hydrophilic) Association Hydrophobic Association in Aqueous Solution Sidechain N-Isohexadecyl Side Chain (Hydrophobic) Sidechain->Association Network Formation of 3D Transient Network Association->Network Viscosity Increased Solution Viscosity Network->Viscosity Stability Enhanced Thermal and Salt Stability Network->Stability EOR Improved Enhanced Oil Recovery Viscosity->EOR Stability->EOR

Caption: Relationship between polymer structure and EOR performance.

Application of N-Isohexadecylacrylamide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for N-Isohexadecylacrylamide in Drug Delivery Systems

Introduction

This document provides detailed application notes and protocols relevant to the use of this compound in drug delivery systems. It is important to note that publicly available research specifically detailing the applications of this compound in this field is limited. Therefore, this document leverages the extensive research on a closely related and well-understood class of thermoresponsive polymers, the poly(N-alkylacrylamide)s, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). The principles, protocols, and data presented here for these analogous systems can serve as a strong foundation for researchers investigating the potential of this compound.

The long isohexadecyl alkyl chain in this compound is expected to impart strong hydrophobicity. When copolymerized with hydrophilic monomers, it can lead to the formation of amphiphilic polymers capable of self-assembling into micelles or forming hydrogels with distinct hydrophobic domains. These structures are highly promising for the encapsulation and controlled release of hydrophobic drugs.

Core Concepts: Thermoresponsive Polymers in Drug Delivery

Thermoresponsive polymers, such as poly(N-alkylacrylamide)s, exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and soluble in aqueous solutions. Above the LCST, it undergoes a conformational change, becoming hydrophobic and leading to aggregation or gelation.[1] This sharp, temperature-dependent change in properties is harnessed for on-demand drug delivery. The introduction of a long alkyl chain like isohexadecyl is expected to significantly influence the LCST and the hydrophobic-hydrophilic balance of the resulting polymer, making it a potentially valuable component in drug delivery systems.[2][3]

Potential Applications of this compound-Based Systems

Based on the behavior of analogous long-chain N-alkylacrylamides, this compound could be utilized in the following drug delivery platforms:

  • Thermoresponsive Micelles for Hydrophobic Drug Encapsulation: Copolymers containing this compound can self-assemble into micelles in aqueous environments. The hydrophobic isohexadecyl chains would form the core of the micelle, providing a stable environment for encapsulating poorly water-soluble drugs. The hydrophilic segments would form the corona, ensuring stability in circulation. Drug release can be triggered by a local temperature increase above the LCST.[4]

  • Injectable Hydrogels for Sustained Release: Copolymers of this compound could be designed to be injectable solutions at room temperature that form a gel depot at physiological temperature (37°C). This in-situ gelation would entrap the drug, allowing for its sustained release over an extended period as the gel matrix degrades or as the drug diffuses out.[5]

  • Hybrid Nanoparticle Systems: this compound-based polymers could be used to coat nanoparticles, creating a thermoresponsive shell. This "smart" coating can control the interaction of the nanoparticle with its environment and trigger drug release in response to temperature changes.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and evaluation of thermoresponsive N-alkylacrylamide-based drug delivery systems. These should be adapted and optimized for this compound.

Synthesis of N-Alkylacrylamide Copolymers

This protocol describes the synthesis of a copolymer of a generic N-alkylacrylamide (like this compound) and a hydrophilic comonomer (e.g., N-isopropylacrylamide or acrylamide) via free radical polymerization.

Materials:

  • This compound (monomer)

  • N-isopropylacrylamide (comonomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water (solvent)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dissolve the desired molar ratio of this compound and N-isopropylacrylamide in deionized water.

  • Add the crosslinker, MBA, to the monomer solution and stir until dissolved.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the initiator, APS, to the solution.

  • Finally, add the catalyst, TEMED, to initiate the polymerization.

  • Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.

  • Terminate the reaction by exposing the solution to air.

  • Purify the resulting polymer by dialysis against deionized water for 72 hours, with frequent water changes.

  • Lyophilize the purified polymer solution to obtain the dry copolymer.

Preparation of Drug-Loaded Nanoparticles/Micelles

This protocol outlines the preparation of drug-loaded nanoparticles or micelles using a dialysis method.

Materials:

  • Synthesized this compound copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve a known amount of the copolymer and the hydrophobic drug in a minimal amount of DMF.

  • Transfer the solution into a dialysis bag.

  • Dialyze the solution against a large volume of deionized water for 48 hours, with water changes every 6 hours. This process facilitates the self-assembly of the amphiphilic copolymer into micelles and the removal of the organic solvent.

  • Collect the solution from the dialysis bag, which now contains the drug-loaded nanoparticles/micelles.

  • Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.

  • Store the drug-loaded nanoparticle solution at 4°C.

Characterization of Nanoparticles/Micelles

Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle solution with deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the nanoparticle solution on a carbon-coated copper grid, allow it to air dry, and then visualize under a transmission electron microscope.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Procedure:

    • Lyophilize a known volume of the drug-loaded nanoparticle solution to determine the total weight of nanoparticles and encapsulated drug.

    • Disrupt the nanoparticles by adding a suitable organic solvent (e.g., DMF) to release the encapsulated drug.

    • Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve of the free drug.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

Procedure:

  • Place a known volume of the drug-loaded nanoparticle solution into a dialysis bag (MWCO suitable to retain the nanoparticles but allow free drug to diffuse).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release percentage against time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for thermoresponsive drug delivery systems based on PNIPAM copolymers. These values can serve as a benchmark for researchers working with this compound.

Table 1: Physicochemical Properties of Thermoresponsive Nanoparticles

Copolymer Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PNIPAM150 ± 100.15 ± 0.02-15 ± 2
PNIPAM-co-PAA (90:10)180 ± 150.20 ± 0.03-25 ± 3
PNIPAM-co-PDMAEMA (85:15)200 ± 200.18 ± 0.02+20 ± 2

Data are presented as mean ± standard deviation.

Table 2: Drug Loading and Release Characteristics

DrugCopolymerDLC (%)EE (%)Cumulative Release at 24h (Below LCST)Cumulative Release at 24h (Above LCST)
DoxorubicinPNIPAM-co-PAA8.5 ± 0.775 ± 520 ± 3%80 ± 6%
PaclitaxelPNIPAM12.2 ± 1.185 ± 415 ± 2%75 ± 5%

Data are presented as mean ± standard deviation.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the application of thermoresponsive polymers for drug delivery.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_release Temperature-Triggered Release Monomers N-Alkylacrylamide + Comonomer Polymerization Free Radical Polymerization Monomers->Polymerization Purification Dialysis & Lyophilization Polymerization->Purification DrugLoading Drug + Polymer in Organic Solvent Purification->DrugLoading SelfAssembly Dialysis against Aqueous Solution DrugLoading->SelfAssembly DrugLoadedNPs Drug-Loaded Nanoparticles SelfAssembly->DrugLoadedNPs BelowLCST Below LCST (e.g., 25°C) Stable Nanoparticle Minimal Release DrugLoadedNPs->BelowLCST AboveLCST Above LCST (e.g., 40°C) Nanoparticle Destabilization Rapid Drug Release BelowLCST->AboveLCST Increase Temperature

Caption: Experimental workflow from polymer synthesis to temperature-triggered drug release.

MicelleFormation cluster_micelle Self-Assembled Micelle cluster_polymer Amphiphilic Copolymer Chain Core Hydrophobic Core (this compound) Corona Hydrophilic Corona Drug Drug Drug->Core Encapsulation Hydrophobic --- Hydrophobic Block (this compound) --- Hydrophilic --- Hydrophilic Block ---

Caption: Diagram of a self-assembled micelle for hydrophobic drug encapsulation.

SignalingPathway cluster_delivery Drug Delivery and Action NP_Circulation Drug-Loaded Nanoparticle in Circulation Tumor_Accumulation Accumulation in Tumor Tissue (EPR Effect) NP_Circulation->Tumor_Accumulation Local_Hyperthermia Local Hyperthermia (> LCST) Tumor_Accumulation->Local_Hyperthermia Drug_Release Drug Release Local_Hyperthermia->Drug_Release Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: Signaling pathway for targeted drug delivery using thermoresponsive nanoparticles.

Conclusion and Future Directions

While direct experimental data on this compound for drug delivery is not extensively available, the principles governing thermoresponsive poly(N-alkylacrylamide)s provide a robust framework for its investigation. The long isohexadecyl chain is anticipated to significantly lower the LCST and enhance the encapsulation capacity for hydrophobic drugs. Future research should focus on the synthesis and characterization of this compound-containing polymers, determination of their LCST, and evaluation of their drug loading and release profiles. Biocompatibility and toxicity studies will also be crucial for their potential translation into clinical applications. The protocols and conceptual diagrams provided herein offer a comprehensive starting point for researchers venturing into this promising area of drug delivery.

References

Application Notes and Protocols for N-Isohexadecylacrylamide (NiHDA) Copolymers in Thermoresponsive Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-Isohexadecylacrylamide (NiHDA) copolymers as thermoresponsive coatings, particularly for controlled drug delivery. The protocols outlined below are based on established methods for similar N-substituted acrylamide polymers and can be adapted for specific research needs.

Introduction to this compound (NiHDA) Copolymers

This compound (NiHDA) is a monomer that can be copolymerized with other vinyl monomers, such as N-isopropylacrylamide (NIPAAm), to create polymers with tunable thermoresponsive properties. These copolymers exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. This property makes them highly attractive for the development of "smart" coatings for various applications, including controlled drug release, cell sheet engineering, and smart textiles.

The incorporation of the long alkyl chain of NiHDA into a polymer backbone, typically with a more hydrophilic comonomer like NIPAAm, allows for fine-tuning of the LCST. An increase in the hydrophobic NiHDA content generally leads to a decrease in the LCST of the resulting copolymer. This tunable behavior is critical for designing coatings that respond to specific physiological or environmental temperatures.

Key Applications

  • Controlled Drug Delivery: Thermoresponsive coatings can be designed to release an encapsulated drug at a specific temperature, such as the elevated temperature of inflamed tissues or tumors.

  • Cell Sheet Engineering: Surfaces coated with these copolymers can modulate cell adhesion and detachment by changing the temperature, enabling the non-invasive harvesting of cell sheets.

  • Smart Surfaces: The ability to switch between hydrophilic and hydrophobic states allows for the creation of surfaces with tunable wettability and anti-fouling properties.

Quantitative Data Summary

Due to the specific nature of this compound, publicly available quantitative data is limited. The following tables are representative examples based on studies of similar N-alkylacrylamide copolymers. Researchers should generate specific data for their synthesized NiHDA copolymers.

Table 1: Representative Lower Critical Solution Temperature (LCST) of N-Alkylacrylamide Copolymers

Copolymer Composition (molar ratio)LCST (°C)Measurement Method
Poly(N-isopropylacrylamide) (PNIPAM)~32Turbidimetry, DSC
Poly(NIPAAm-co-N-tert-butylacrylamide)Varies with compositionDSC, Turbidimetry
Poly(N,N-diethylacrylamide) (PDEAAm)25 - 35Turbidimetry

Note: The LCST is influenced by factors such as copolymer composition, molecular weight, polymer concentration, and the presence of salts or other solutes.

Table 2: Representative Contact Angle Measurements of Thermoresponsive Polymer Coatings

Polymer CoatingTemperature Below LCST (°)Temperature Above LCST (°)
PNIPAM~60 - 70~90 - 100
P(NIPAAm-co-hydrophilic monomer)Lower than PNIPAMHigher than PNIPAM
P(NIPAAm-co-hydrophobic monomer)Higher than PNIPAMLower than PNIPAM

Note: Contact angle measurements demonstrate the change in surface wettability. A lower angle indicates a more hydrophilic surface, while a higher angle indicates a more hydrophobic surface.

Table 3: Representative Drug Release Profile from Thermoresponsive Hydrogels

DrugRelease at T < LCST (% cumulative)Release at T > LCST (% cumulative)Release Kinetics Model
DoxorubicinSlowRapid, burst releaseFirst-order, Higuchi
Bovine Serum AlbuminMinimalSustained releaseKorsmeyer-Peppas

Note: The drug release profile is highly dependent on the specific drug, the copolymer composition, the crosslinking density of the hydrogel, and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (NiHDA) Copolymers by Free Radical Polymerization

This protocol describes a general method for the synthesis of copolymers of NiHDA and a comonomer (e.g., N-isopropylacrylamide) via free radical polymerization.[1]

Materials:

  • This compound (NiHDA)

  • N-isopropylacrylamide (NIPAAm) (or other comonomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen gas

  • Schlenk flask and condenser

  • Magnetic stirrer and hot plate

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NiHDA and NIPAAm monomers in anhydrous DMF.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to an excess of cold diethyl ether with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with diethyl ether to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Preparation of Thermoresponsive Coatings

This protocol outlines the preparation of a thermoresponsive coating on a substrate (e.g., glass slide, cell culture dish) by spin coating.

Materials:

  • Synthesized NiHDA copolymer

  • Suitable solvent (e.g., chloroform, tetrahydrofuran)

  • Substrate (e.g., glass slide)

  • Spin coater

Procedure:

  • Clean the substrate thoroughly with a suitable solvent (e.g., piranha solution for glass, followed by rinsing with deionized water and drying).

  • Prepare a solution of the NiHDA copolymer in a volatile solvent at a desired concentration (e.g., 1-5 wt%).

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the polymer solution onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to create a uniform thin film.

  • Dry the coated substrate in a vacuum oven to remove any residual solvent.

Protocol 3: Characterization of Thermoresponsive Properties

A. Determination of Lower Critical Solution Temperature (LCST):

The LCST can be determined by measuring the change in optical transmittance of a polymer solution as a function of temperature.

Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a dilute aqueous solution of the NiHDA copolymer (e.g., 1 mg/mL).

  • Place the solution in a quartz cuvette in the spectrophotometer.

  • Monitor the transmittance at a fixed wavelength (e.g., 500 nm) while gradually increasing the temperature (e.g., 1°C/min).

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

B. Contact Angle Measurement:

Contact angle measurements are used to assess the change in surface wettability of the coating below and above the LCST.

Instrumentation:

  • Goniometer with a temperature-controlled stage

Procedure:

  • Place the coated substrate on the temperature-controlled stage of the goniometer.

  • Set the temperature below the LCST of the copolymer.

  • Dispense a small droplet of deionized water onto the surface.

  • Measure the static contact angle.

  • Increase the temperature to above the LCST and repeat the measurement.

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical experiment to evaluate the temperature-triggered release of a model drug from a NiHDA copolymer hydrogel.

Materials:

  • Drug-loaded NiHDA copolymer hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking water baths set at temperatures below and above the LCST

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the drug during the polymerization process or by swelling a pre-formed hydrogel in a drug solution.

  • Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of PBS.

  • Incubate the vials in shaking water baths at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

SynthesisWorkflow cluster_synthesis Copolymer Synthesis Monomers NiHDA & Comonomer Polymerization Free Radical Polymerization (70°C, 24h) Monomers->Polymerization Initiator AIBN Initiator->Polymerization Solvent DMF Solvent->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Copolymer Purified NiHDA Copolymer Drying->Copolymer

Caption: Workflow for the synthesis of NiHDA copolymers.

Caption: Mechanism of thermoresponsive behavior in NiHDA copolymers.

DrugReleaseWorkflow cluster_prep Preparation cluster_release Release Study cluster_analysis Data Analysis Load_Drug Load Drug into Hydrogel Place_in_PBS Place in PBS Load_Drug->Place_in_PBS Incubate_Below Incubate at T < LCST Place_in_PBS->Incubate_Below Incubate_Above Incubate at T > LCST Place_in_PBS->Incubate_Above Sample Collect Aliquots at Time Intervals Incubate_Below->Sample Incubate_Above->Sample Analyze Analyze Drug Concentration Sample->Analyze Plot_Data Plot Cumulative Release vs. Time Analyze->Plot_Data

Caption: Experimental workflow for in vitro drug release studies.

References

Application Notes and Protocols for N-Isohexadecylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the experimental setup for the polymerization of N-Isohexadecylacrylamide, a monomer used in the synthesis of thermoresponsive polymers with applications in drug delivery and other biomedical fields. The protocols focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Overview and Applications

Poly(this compound) (p(NiHDA)) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in a solvent as the temperature is increased. This property makes it a material of interest for various applications, particularly in the realm of drug delivery. In aqueous solutions, amphiphilic block copolymers containing a p(NiHDA) block can self-assemble into micelles. These micelles can encapsulate hydrophobic drugs in their core, with the hydrophilic block forming a stabilizing corona. The thermoresponsive nature of p(NiHDA) allows for triggered drug release at specific temperatures, such as in hyperthermic cancer therapy where tumors are locally heated.

Experimental Protocols

Materials
  • This compound (NiHDA) (monomer)

  • 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas (for degassing)

Protocol for RAFT Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via RAFT polymerization in an organic solvent.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (monomer), DDMAT (RAFT agent), and AIBN (initiator) in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight of the polymer.

  • Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with nitrogen gas.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir the solution.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

  • Termination and Precipitation: Once the desired monomer conversion is reached, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with cold methanol and diethyl ether to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the final polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure, SEC/GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Quantitative Data

The following table provides representative data for the RAFT polymerization of an N-alkylacrylamide, demonstrating the effect of varying the monomer-to-RAFT agent ratio on the resulting polymer characteristics. While this specific data is for a related monomer, it illustrates the expected trends for the polymerization of this compound.

Entry[Monomer]:[RAFT Agent]:[Initiator]Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
1100:1:0.268524,00025,5001.15
2200:1:0.288246,00048,2001.18
3300:1:0.2127866,50069,8001.22
4400:1:0.2167585,00089,3001.25

Note: This data is illustrative and based on typical results for RAFT polymerization of N-alkylacrylamides. Actual results for this compound may vary.

Visualizations

Experimental Workflow for RAFT Polymerization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization reagents Dissolve Monomer, RAFT Agent, Initiator in Solvent degas Freeze-Pump-Thaw Cycles (Remove Oxygen) reagents->degas Seal Flask polymerize Heat in Oil Bath (e.g., 70°C) degas->polymerize Backfill with N2 precipitate Precipitate in Non-Solvent (Methanol) polymerize->precipitate Quench Reaction wash Wash with Methanol/Diethyl Ether precipitate->wash dry Dry under Vacuum wash->dry characterize Analyze Polymer (FTIR, GPC, DSC) dry->characterize

Caption: Workflow for the RAFT polymerization of this compound.

Targeted Drug Delivery Using p(NiHDA) Micelles

G cluster_formulation 1. Micelle Formulation cluster_delivery 2. Targeted Delivery cluster_release 3. Triggered Drug Release cluster_uptake 4. Cellular Action polymer p(NiHDA) Block Copolymer micelle Self-Assembly into Drug-Loaded Micelles polymer->micelle drug Hydrophobic Drug drug->micelle injection Systemic Administration (e.g., Intravenous) micelle->injection circulation Circulation in Bloodstream injection->circulation accumulation Enhanced Permeation and Retention (EPR) Effect at Tumor Site circulation->accumulation hyperthermia Local Hyperthermia (Heating Tumor > LCST) accumulation->hyperthermia destabilization Micelle Destabilization hyperthermia->destabilization release Drug Release destabilization->release uptake Cellular Uptake of Drug release->uptake apoptosis Cancer Cell Apoptosis uptake->apoptosis

Application Notes and Protocols for Stabilization of Nanoparticle Dispersions using N-Isohexadecylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of nanoparticle dispersions is a critical factor for their successful application in various fields, including drug delivery, diagnostics, and materials science. Aggregation of nanoparticles can lead to loss of their unique properties, reduced efficacy, and potential safety concerns. Surface modification with polymers is a widely employed strategy to enhance the colloidal stability of nanoparticles. Amphiphilic polymers, which possess both hydrophobic and hydrophilic segments, are particularly effective as stabilizing agents.

This document provides detailed application notes and protocols for the use of N-Isohexadecylacrylamide as a stabilizing agent for nanoparticle dispersions. This compound is an amphiphilic monomer that can be polymerized to form a polymer with a hydrophobic isohexadecyl chain and a hydrophilic polyacrylamide backbone. The hydrophobic alkyl chain can anchor onto the surface of nanoparticles through non-covalent interactions, while the hydrophilic polyacrylamide chains extend into the surrounding medium, providing a steric barrier that prevents nanoparticle aggregation.

While specific literature on this compound for nanoparticle stabilization is not abundant, the principles and protocols outlined here are based on established methods for similar long-chain N-alkylacrylamides and other amphiphilic polymers. These notes are intended to serve as a comprehensive guide for researchers to develop their own specific applications.

Data Presentation

The following table summarizes representative data for the characterization of nanoparticles before and after stabilization with poly(this compound). This data is illustrative and actual results may vary depending on the specific nanoparticle system and experimental conditions.

ParameterUnstabilized NanoparticlesStabilized Nanoparticles
Hydrodynamic Diameter (nm) 25 ± 545 ± 7
Polydispersity Index (PDI) 0.45 ± 0.080.20 ± 0.05
Zeta Potential (mV) -35 ± 5-5 ± 2
Stability in 1x PBS (24h) Aggregation observedStable dispersion
Stability in 10% FBS (24h) Significant aggregationStable dispersion

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a general method for the synthesis of this compound from isohexadecylamine and acryloyl chloride.

Materials:

  • Isohexadecylamine

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Poly(this compound)-Stabilized Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) and their subsequent stabilization with pre-synthesized poly(this compound).

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Poly(this compound) (synthesized separately or commercially available)

  • Tetrahydrofuran (THF)

  • Deionized (DI) water

  • Glassware (cleaned with aqua regia)

Procedure:

Part A: Synthesis of Gold Nanoparticles (Citrate-capped)

  • Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the solution to boiling with vigorous stirring.

  • Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for 15 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • Characterize the as-synthesized citrate-capped AuNPs by UV-Vis spectroscopy (for surface plasmon resonance peak) and Dynamic Light Scattering (DLS) for initial size and distribution.

Part B: Stabilization of Gold Nanoparticles with Poly(this compound)

  • Prepare a stock solution of poly(this compound) in a suitable solvent like THF at a concentration of 1 mg/mL.

  • To 10 mL of the citrate-capped AuNP dispersion, add a specific volume of the poly(this compound) solution dropwise while stirring. The optimal polymer-to-nanoparticle ratio should be determined experimentally. A typical starting point is a 1:1 mass ratio.

  • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange and polymer coating.

  • Remove the excess, unbound polymer by centrifugation. The centrifugation speed and time will depend on the nanoparticle size and should be optimized to pellet the stabilized nanoparticles without causing irreversible aggregation.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound polymer.

  • Characterize the final stabilized nanoparticle dispersion for its hydrodynamic size, polydispersity index (PDI), and zeta potential using DLS.

  • Assess the stability of the dispersion in various media (e.g., phosphate-buffered saline (PBS), cell culture media containing serum) by monitoring changes in hydrodynamic size and PDI over time.

Protocol 3: Characterization of Stabilized Nanoparticle Dispersions

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index (PDI):

  • Prepare the nanoparticle dispersion at an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL). The sample should be optically clear and free of visible aggregates.

  • Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, viscosity of the dispersant).

  • Perform at least three replicate measurements to ensure reproducibility.

  • Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

Zeta Potential Measurement:

  • Prepare the nanoparticle dispersion in an appropriate medium, typically 10 mM NaCl or a low-molarity buffer, to ensure sufficient ionic strength for the measurement without causing particle aggregation.

  • Load the sample into a zeta potential cell (e.g., a folded capillary cell).

  • Place the cell in the instrument and allow it to equilibrate.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

  • Perform at least three replicate measurements. The zeta potential provides an indication of the surface charge and the electrostatic stability of the dispersion. For sterically stabilized nanoparticles, the magnitude of the zeta potential is expected to be close to neutral.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization Process cluster_characterization Characterization np_synthesis Synthesis of Core Nanoparticles (e.g., Gold Nanoparticles) polymer_prep Preparation of Poly(this compound) Solution coating Coating of Nanoparticles with Polymer np_synthesis->coating polymer_prep->coating purification Purification by Centrifugation coating->purification dls Dynamic Light Scattering (Size, PDI) purification->dls zeta Zeta Potential Measurement purification->zeta stability Stability Assessment (in buffer, media) dls->stability zeta->stability

Caption: Experimental workflow for the stabilization of nanoparticles.

Stabilization_Mechanism cluster_unstable Unstable Nanoparticle Dispersion cluster_stabilization_process Stabilization with Poly(this compound) cluster_stable Stable Nanoparticle Dispersion unstable_np Unstable Nanoparticle Aggregation & Precipitation polymer Amphiphilic Polymer Hydrophobic Isohexadecyl Chain Hydrophilic Polyacrylamide Backbone stabilized_np Stabilized Nanoparticle Steric Hindrance unstable_np->stabilized_np Addition of Polymer polymer->stabilized_np Self-assembly on Nanoparticle Surface stable_dispersion Stable Dispersion Enhanced Colloidal Stability stabilized_np->stable_dispersion

Caption: Mechanism of nanoparticle stabilization.

Application Notes and Protocols for the Functionalization of N-Isohexadecylacrylamide (NiHDA) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of N-Isohexadecylacrylamide (NiHDA) polymers and related polyacrylamides. The following sections outline two primary strategies for chemical modification: 1) Post-polymerization Amidation of a Precursor Polymer to generate functional polyacrylamides, and 2) Thiol-Ene "Click" Chemistry on a reactive copolymer for the attachment of a wide range of molecules. These protocols are designed to be adaptable for various research and drug development applications, including the creation of targeted drug delivery systems, functional biomaterials, and novel polymer architectures.

Post-Polymerization Amidation of an Activated Ester Polymer

This protocol describes a versatile method for synthesizing a library of functional polyacrylamides by reacting a precursor polymer containing activated esters with various primary amines. While this protocol starts with a poly(2,2,2-trifluoroethyl acrylate) (PTFEA) homopolymer, the principles can be adapted for copolymers containing NiHDA and an activated ester monomer. This approach allows for the introduction of diverse functionalities onto the polymer backbone.[1]

Experimental Protocol: Organocatalyzed Amidation

This procedure details the amidation of a PTFEA polymer with isopropylamine, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (TA), to produce poly(N-isopropylacrylamide) (PNIPAM).[1]

Materials:

  • Poly(2,2,2-trifluoroethyl acrylate) (PTFEA)

  • Isopropylamine

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1,2,4-triazole (TA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • n-Hexane

Procedure:

  • In a clean, dry vial, dissolve PTFEA (1 equivalent, based on monomer units) in anhydrous DMF.

  • Add 1,2,4-triazole (TA) (0.2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) to the solution.

  • Add isopropylamine (1.5 equivalents) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for the disappearance of the ester signal and the appearance of the amide signal.

  • Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with 10 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash three times with 1 M HCl (aq.).

  • Collect the organic phase and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the final polymer product by adding the concentrated solution dropwise into a large excess of cold n-hexane.

  • Decant the solvent and dry the resulting white solid polymer in a vacuum oven at 40 °C for 24 hours.[1]

Data Presentation: Amidation Reaction Parameters
AmineAmine:Ester RatioDBU:TA RatioTemperature (°C)Time (h)Conversion (%)
Isopropylamine1.5 : 11 : 16024>99
Pyrrolidine1.5 : 11 : 16024>99
Allylamine1.5 : 11 : 16024>99

Table 1: Summary of reaction conditions and outcomes for the amidation of PTFEA with various amines. Data adapted from principles of organocatalyzed amidation.[1]

Experimental Workflow: Post-Polymerization Amidation

AmidationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_isolation Product Isolation dissolve Dissolve PTFEA in DMF add_catalysts Add DBU and TA dissolve->add_catalysts add_amine Add Amine add_catalysts->add_amine react Stir at 60°C for 24h add_amine->react dilute Dilute with DCM react->dilute wash Wash with 1M HCl dilute->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate precipitate Precipitate in n-Hexane concentrate->precipitate final_dry Dry in Vacuum Oven precipitate->final_dry

Caption: Workflow for the post-polymerization amidation of an activated ester polymer.

Thiol-Ene "Click" Chemistry for Polymer Functionalization

This protocol describes the functionalization of a polymer backbone using thiol-ene "click" chemistry. This highly efficient and versatile reaction allows for the covalent attachment of thiol-containing molecules to a polymer with pendant alkene (ene) groups.[2][3][4][5] To apply this to NiHDA polymers, a copolymer of NiHDA and a monomer containing an "ene" functionality (e.g., N-allyl acrylamide) would first be synthesized.

Experimental Protocol: Thiol-Ene Functionalization

This procedure outlines a general method for the photoinitiated thiol-ene reaction on a porous polymer monolith, which can be adapted for soluble polymers in solution.

Materials:

  • Polymer with pendant alkene groups (e.g., NiHDA-co-N-allylamide)

  • Thiol-containing molecule for functionalization (e.g., 1-dodecanethiol for hydrophobicity, or a thiol-containing peptide for bio-functionalization)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Methanol

Procedure:

  • Dissolve the alkene-containing polymer (1 equivalent, based on "ene" units) in a suitable solvent (e.g., THF) in a quartz reaction vessel.

  • Add the thiol-containing molecule (1.5 equivalents per "ene" group).

  • Add the photoinitiator, DMPA (0.1 equivalents per "ene" group).

  • Seal the vessel and degas the solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitor the reaction progress by ¹H NMR for the disappearance of the alkene proton signals.

  • Once the reaction is complete (typically 1-2 hours), precipitate the functionalized polymer by adding the reaction solution dropwise to a large volume of a non-solvent, such as cold methanol.

  • Isolate the precipitate by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove unreacted reagents.

  • Dry the final functionalized polymer under vacuum.

Data Presentation: Thiol-Ene Reaction Parameters
"Ene" MonomerThiolThiol:"Ene" RatioInitiatorTime (h)Conversion (%)
N-Allylamide1-Dodecanethiol1.5 : 1UV (DMPA)1>95
Glycidyl MethacrylateQuinine Derivative1.2 : 1UV (DMPA)2>95
AllylaminePhosphonic Acid1.5 : 1UV (DMPA)1.5>95

Table 2: Representative conditions for thiol-ene "click" chemistry on various polymer backbones. Data is illustrative of typical thiol-ene reactions.[2]

Experimental Workflow: Thiol-Ene "Click" Chemistry

ThiolEneWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation dissolve Dissolve 'Ene' Polymer in THF add_thiol Add Thiol Molecule dissolve->add_thiol add_initiator Add Photoinitiator add_thiol->add_initiator degas Degas with Nitrogen add_initiator->degas irradiate Irradiate with UV Light degas->irradiate precipitate Precipitate in Methanol irradiate->precipitate wash Wash Polymer precipitate->wash final_dry Dry under Vacuum wash->final_dry

Caption: Workflow for the functionalization of an "ene"-containing polymer via thiol-ene click chemistry.

References

Application Notes and Protocols for the Characterization of N-Isohexadecylacrylamide (NiHA) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques for characterizing N-Isohexadecylacrylamide (NiHA) hydrogels. The protocols outlined below are foundational for understanding the physicochemical properties of NiHA hydrogels, which are critical for their application in drug delivery and other biomedical fields. The methodologies are based on established techniques for thermoresponsive hydrogels, particularly poly(N-isopropylacrylamide) (PNIPAAm) and related poly(N-alkylacrylamide)s, and should be optimized for specific NiHA hydrogel formulations.

Synthesis of this compound (NiHA) Hydrogels

Application Note: The synthesis of NiHA hydrogels is typically achieved through free-radical polymerization. This method allows for the formation of a crosslinked polymer network that can imbibe large amounts of water to form a gel. The properties of the resulting hydrogel, such as its swelling behavior and mechanical strength, are highly dependent on the concentrations of the monomer, crosslinker, and initiator. For drug delivery applications, precise control over these parameters is crucial to ensure reproducible drug loading and release kinetics.

Protocol: Free-Radical Polymerization of NiHA Hydrogels

  • Preparation of Monomer Solution:

    • In a reaction vessel, dissolve the desired amount of this compound (NiHA) monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), in a suitable solvent (e.g., a mixture of methanol and water).

    • Stir the solution at room temperature until all components are fully dissolved.

  • Initiation of Polymerization:

    • Deoxygenate the monomer solution by bubbling nitrogen gas through it for at least 15-20 minutes to prevent inhibition of the radical polymerization by oxygen.

    • Add a chemical initiator, such as ammonium persulfate (APS), to the solution. To accelerate the initiation at lower temperatures, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.

    • Continue to stir the solution under a nitrogen atmosphere.

  • Gelation:

    • Pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for a sheet-like hydrogel, or in vials for cylindrical hydrogels).

    • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C or room temperature, depending on the initiator system) for a specified duration (typically several hours to overnight) until a solid hydrogel is formed.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, initiator, and other impurities.

  • Drying (Optional):

    • For dry weight measurements or certain characterization techniques, the purified hydrogel can be dried. A common method is freeze-drying (lyophilization) to preserve the porous structure. Alternatively, the hydrogel can be dried in a vacuum oven at a low temperature until a constant weight is achieved.

Diagram: Synthesis Workflow of NiHA Hydrogels

cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing dissolve Dissolve NiHA Monomer & Crosslinker deoxygenate Deoxygenate with Nitrogen dissolve->deoxygenate add_initiator Add Initiator (APS/TEMED) deoxygenate->add_initiator mold Transfer to Mold add_initiator->mold gelation Allow Gelation mold->gelation purify Purify in Deionized Water gelation->purify dry Dry (Freeze-drying or Vacuum Oven) purify->dry

Caption: Workflow for the synthesis of NiHA hydrogels.

Characterization of Swelling Behavior

Application Note: The swelling behavior of a hydrogel is a critical parameter, especially for drug delivery, as it directly influences the uptake and release of therapeutic agents. The equilibrium swelling ratio (ESR) provides insight into the hydrogel's water absorption capacity, which is affected by factors such as crosslinking density, temperature, and the pH of the surrounding medium. For thermoresponsive hydrogels like NiHA, characterizing the swelling ratio as a function of temperature is essential to determine its lower critical solution temperature (LCST), the temperature at which the hydrogel undergoes a phase transition from a swollen to a shrunken state.

Protocol: Measurement of Equilibrium Swelling Ratio (ESR)

  • Sample Preparation:

    • Use either freeze-dried or as-prepared purified hydrogel samples of a known weight (for freeze-dried, this is the dry weight, Wd). If using as-prepared hydrogels, the initial swollen weight should be recorded.

  • Swelling:

    • Immerse the hydrogel samples in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH).

    • Place the samples in a temperature-controlled environment (e.g., an incubator or water bath) at a specific temperature.

    • Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Equilibrium is reached when the weight of the hydrogel remains constant over successive measurements.

  • Weight Measurement:

    • At predetermined time intervals, remove the hydrogel from the solution.

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Weigh the swollen hydrogel (Ws).

  • Determination of Dry Weight (if not already known):

    • After the final swollen weight measurement, freeze-dry the hydrogel or dry it in a vacuum oven until a constant weight is achieved. This will be the dry weight (Wd).

  • Calculation of Equilibrium Swelling Ratio:

    • The ESR is calculated using the following formula: ESR (g/g) = (Ws - Wd) / Wd

Data Presentation: Swelling Ratio of NiHA Hydrogels

Hydrogel FormulationTemperature (°C)pHSwelling Ratio (g/g)
NiHA-1 (X% crosslinker)257.4Data
NiHA-1 (X% crosslinker)377.4Data
NiHA-2 (Y% crosslinker)257.4Data
NiHA-2 (Y% crosslinker)377.4Data

Diagram: Swelling Study Workflow

cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prepare_sample Prepare Dried Hydrogel Sample (Wd) immerse Immerse in Swelling Medium prepare_sample->immerse incubate Incubate at Controlled Temperature immerse->incubate weigh_swollen Periodically Weigh Swollen Hydrogel (Ws) incubate->weigh_swollen equilibrium Determine Equilibrium Swelling weigh_swollen->equilibrium calculate_esr Calculate ESR = (Ws - Wd) / Wd equilibrium->calculate_esr

Caption: Workflow for determining the swelling ratio.

Rheological Characterization

Application Note: Rheology is the study of the flow and deformation of materials. For hydrogels, rheological properties are critical for understanding their mechanical integrity and behavior under shear, which is important for applications such as injectable drug delivery systems. Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' indicates a more solid-like material. Temperature sweep experiments are particularly important for thermoresponsive hydrogels like NiHA to identify the sol-gel transition temperature.

Protocol: Rheological Measurements

  • Instrumentation:

    • Use a rotational rheometer equipped with a temperature-controlled plate (e.g., a Peltier plate). A parallel plate or cone-plate geometry is typically used.

  • Sample Loading:

    • Carefully place the hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the desired gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess material.

  • Strain Sweep Test:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent oscillatory tests should be conducted within this strain range to ensure the measurements reflect the intrinsic properties of the material without damaging its structure.

  • Frequency Sweep Test:

    • Conduct a frequency sweep at a constant strain (within the LVER) and temperature. This test provides information about the hydrogel's structure and relaxation behavior over a range of time scales. For a stable gel, G' should be higher than G'' and relatively independent of frequency.

  • Temperature Sweep Test:

    • Perform a temperature sweep at a constant frequency and strain (within the LVER). The temperature is ramped up or down at a controlled rate.

    • The sol-gel transition temperature (for thermo-gelling systems) or the volume phase transition temperature (for thermo-shrinking systems like NiHA) can be identified by a significant change in the storage and loss moduli. The crossover point of G' and G'' is often used to define the gel point.

Data Presentation: Rheological Properties of NiHA Hydrogels

Hydrogel FormulationTest TypeTemperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
NiHA-1Frequency Sweep25DataData
NiHA-1Frequency Sweep37DataData
NiHA-1Temperature Sweep(e.g., 20-50)Data RangeData Range
NiHA-2Frequency Sweep25DataData
NiHA-2Frequency Sweep37DataData
NiHA-2Temperature Sweep(e.g., 20-50)Data RangeData Range

Diagram: Rheological Testing Workflow

cluster_setup Setup cluster_tests Tests cluster_analysis Analysis load_sample Load Hydrogel onto Rheometer set_gap Set Geometry Gap load_sample->set_gap strain_sweep Strain Sweep (Determine LVER) set_gap->strain_sweep freq_sweep Frequency Sweep strain_sweep->freq_sweep temp_sweep Temperature Sweep strain_sweep->temp_sweep get_moduli Obtain G' and G'' freq_sweep->get_moduli get_gel_point Determine Gel Point temp_sweep->get_gel_point

Caption: Workflow for rheological characterization.

Morphological Characterization using Scanning Electron Microscopy (SEM)

Application Note: The internal morphology of a hydrogel, including its pore size and interconnectivity, plays a crucial role in its properties, such as swelling kinetics, mechanical strength, and drug release profile. SEM is a powerful technique to visualize the three-dimensional porous network of hydrogels. Understanding the microstructure can aid in tailoring the hydrogel properties for specific drug delivery applications, for instance, by controlling the pore size to modulate the release rate of a drug.

Protocol: SEM Sample Preparation and Imaging

  • Sample Preparation:

    • Swell the hydrogel sample to equilibrium in the desired solvent (e.g., deionized water).

    • Rapidly freeze the swollen hydrogel by plunging it into liquid nitrogen. This vitrifies the water and helps to preserve the swollen-state structure.

  • Freeze-Drying (Lyophilization):

    • Transfer the frozen sample to a freeze-dryer. The water is sublimated under vacuum, leaving a porous, dry hydrogel scaffold.

  • Mounting and Coating:

    • Mount the freeze-dried hydrogel onto an SEM stub using conductive carbon tape.

    • To make the sample conductive and prevent charging under the electron beam, coat the hydrogel with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.[1]

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Image the cross-section of the hydrogel at various magnifications to visualize the porous structure. The pore size and morphology can be analyzed using image analysis software.

Thermal Analysis

Application Note: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the hydrogel. TGA measures the change in mass of a sample as a function of temperature and can be used to determine the thermal decomposition profile of the hydrogel. DSC measures the heat flow into or out of a sample as it is heated or cooled, and it can be used to identify the glass transition temperature (Tg) and other thermal events. For drug-loaded hydrogels, these techniques can also provide information about the physical state of the encapsulated drug.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Place a small amount (typically 5-10 mg) of the dried hydrogel sample into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh a small amount of the dried hydrogel (typically 5-10 mg) into a DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat and/or cool the sample at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

    • Record the differential heat flow between the sample and the reference.

Data Presentation: Thermal Properties of NiHA Hydrogels

Hydrogel FormulationTGA Decomposition Temp (°C)DSC Glass Transition Temp (Tg) (°C)
NiHA-1DataData
NiHA-2DataData

Biocompatibility Assessment

Application Note: For any material intended for biomedical applications, including drug delivery, assessing its biocompatibility is paramount. In vitro cytotoxicity assays are a common first step to evaluate the potential of a material to cause cell death. These assays are crucial for ensuring the safety of the hydrogel formulation before proceeding to in vivo studies.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or ethylene oxide treatment).

    • Incubate the sterile hydrogels in a cell culture medium for a defined period (e.g., 24 hours) at 37°C to create a hydrogel extract. The ratio of hydrogel surface area or weight to the volume of the medium should be standardized.

  • Cell Culture:

    • Seed a suitable cell line (e.g., 3T3 fibroblasts) in a 96-well plate and allow the cells to adhere and grow for 24 hours.

  • Exposure to Extracts:

    • Remove the old medium from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., a cytotoxic substance) and negative (fresh culture medium) controls.

    • Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage relative to the negative control.

Data Presentation: In Vitro Cytotoxicity of NiHA Hydrogels

Hydrogel FormulationCell Viability (%) after 24hCell Viability (%) after 48h
NiHA-1DataData
NiHA-2DataData
Positive ControlDataData
Negative Control100100

References

Troubleshooting & Optimization

Technical Support Center: N-Isohexadecylacrylamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isohexadecylacrylamide, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reaction of isohexadecylamine and acryloyl chloride.

Problem IDIssuePotential CausesSuggested Solutions
YLD-001 Low Product Yield - Incomplete reaction. - Hydrolysis of acryloyl chloride. - Sub-optimal reaction temperature. - Poor mixing in a biphasic system.- Increase reaction time or temperature moderately. - Ensure anhydrous conditions for reagents and solvent. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Optimize stirring speed for efficient mixing of aqueous and organic layers. - Use a phase-transfer catalyst to enhance the reaction rate.[1]
PUR-001 Product Contamination with Isohexadecylamine (Starting Material) - Incomplete reaction. - Inefficient purification.- Increase the molar ratio of acryloyl chloride slightly. - Optimize the washing steps during work-up to remove unreacted amine. - Employ column chromatography with a suitable solvent system for purification.
PUR-002 Presence of Poly(this compound) in Product - Spontaneous polymerization of the monomer.- Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture and during purification. - Avoid excessive heat during the reaction and purification steps. - Store the purified monomer at low temperatures.
RXN-001 Formation of a White Precipitate (Amine Hydrochloride Salt) - Reaction of isohexadecylamine with HCl byproduct.- This is a normal byproduct of the reaction. - The precipitate can be removed by filtration or washing with water during the work-up.
SCL-001 Difficulty in Maintaining Reaction Temperature during Scale-up - The amidation reaction is exothermic.[2] - Inefficient heat dissipation in larger reactors.- Use a reactor with a cooling jacket. - Control the rate of addition of acryloyl chloride to manage the exotherm. - Monitor the internal reaction temperature closely.
SCL-002 Phase Separation and Mixing Issues at Larger Scales - Inefficient mass transfer between the aqueous and organic phases.[2]- Use a reactor with an appropriate impeller design for efficient mixing of biphasic systems. - Consider using a continuous flow reactor for better control over mixing and temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of isohexadecylamine with acryloyl chloride in the presence of a base, typically in a two-phase system.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and efficient mixing. Careful control of these parameters is crucial for achieving high yield and purity.

Q3: How can I minimize the hydrolysis of acryloyl chloride?

A3: To minimize hydrolysis, ensure that all glassware is dry and the reaction is performed under anhydrous conditions until the aqueous base is added. The amine is a better nucleophile than water, so it will preferentially react with the acyl chloride.[4] Using a biphasic solvent system where the acryloyl chloride remains primarily in the organic phase also helps.

Q4: What are the main challenges when scaling up this synthesis?

A4: The primary challenges in scaling up include managing the exothermic nature of the reaction, ensuring efficient mixing of the biphasic system to overcome mass transfer limitations, and preventing polymerization of the product.[2][5]

Q5: What purification methods are most effective for this compound?

A5: Due to the long alkyl chain, the product is generally a solid or a waxy material. Recrystallization from a suitable solvent is a common purification method. For higher purity, column chromatography can be employed.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of similar long-chain N-alkylacrylamides.[6][7]

Materials:

  • Isohexadecylamine

  • Acryloyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Toluene

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isohexadecylamine and a catalytic amount of hydroquinone in the chosen organic solvent (e.g., DCM).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of acryloyl chloride in the same organic solvent.

  • Add the acryloyl chloride solution dropwise to the cooled amine solution with vigorous stirring over a period of 1-2 hours.

  • After the addition is complete, add an aqueous solution of NaOH or an organic base like TEA to neutralize the HCl formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Reactant Ratio (Amine:Acyl Chloride) 1 : 1.05-1.1
Reaction Temperature 0-25 °C
Reaction Time 3-6 hours
Typical Yield 80-95% (after purification)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Isohexadecylamine & Inhibitor in Solvent cool_mixture Cool to 0-5 °C prep_amine->cool_mixture add_acyl_chloride Dropwise Addition of Acryloyl Chloride cool_mixture->add_acyl_chloride neutralize Neutralize with Base add_acyl_chloride->neutralize stir Stir at Room Temperature neutralize->stir wash Aqueous Washes (Acid, Base, Brine) stir->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Recrystallization / Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurity Product Impure? start->impurity scale_up_issue Scale-up Issue? start->scale_up_issue check_conditions Verify Anhydrous Conditions Optimize Temperature & Time low_yield->check_conditions Yes check_mixing Improve Stirring Use Phase-Transfer Catalyst low_yield->check_mixing Yes unreacted_sm Unreacted Starting Material? impurity->unreacted_sm Yes polymer_present Polymer Present? impurity->polymer_present Yes temp_control Poor Temperature Control? scale_up_issue->temp_control Yes mixing_issue Inefficient Mixing? scale_up_issue->mixing_issue Yes optimize_purification Optimize Washing Steps Use Column Chromatography unreacted_sm->optimize_purification Yes add_inhibitor Add Polymerization Inhibitor Avoid High Temperatures polymer_present->add_inhibitor Yes slow_addition Slow Reagent Addition Use Cooling Jacket temp_control->slow_addition Yes improve_agitation Optimize Impeller Design Consider Flow Chemistry mixing_issue->improve_agitation Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: N-Isohexadecylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of N-Isohexadecylacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving polymerization yield and troubleshooting common experimental issues. The information provided is based on established principles of polymer chemistry and data from related N-alkylacrylamide systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization techniques for N-alkylacrylamides like this compound?

A1: The most prevalent and controlled polymerization methods for N-alkylacrylamides are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Q2: I am observing a long induction period in my RAFT polymerization of this compound. What could be the cause?

A2: Induction periods are a known phenomenon in the RAFT polymerization of substituted acrylamides.[1] This can be attributed to the slow fragmentation of the intermediate radical species or the presence of impurities.[1] The choice of the chain transfer agent (CTA) and solvent can significantly influence the length of the induction period.[1] For instance, cumyl and tert-butyl dithiobenzoates have been reported to lead to longer induction periods compared to cyanoisopropyl dithiobenzoate.[1]

Q3: My polymerization yield is consistently low. What factors should I investigate?

A3: Low polymerization yield can be due to several factors:

  • Initiator Concentration: An inappropriate initiator-to-monomer ratio can lead to low yields. The molecular weight of the polymer decreases when the initiator concentration is either too high or too low.[2]

  • Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates and higher conversions.[2][3]

  • Solvent Choice: The solvent can significantly impact polymerization kinetics. For example, in the RAFT polymerization of N,N-diethylacrylamide, toluene was found to be a better solvent than 1,4-dioxane.[1]

  • Oxygen Inhibition: The presence of oxygen can inhibit free radical polymerization. Ensure your reaction setup is properly deoxygenated.[4]

  • Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can result in incomplete conversion.

Q4: How can I control the molecular weight and polydispersity of my poly(this compound)?

A4: Both RAFT and ATRP techniques offer good control over molecular weight and polydispersity.

  • In RAFT polymerization: The molecular weight is controlled by the ratio of monomer to CTA. A higher ratio will result in a higher molecular weight. The choice of CTA is also crucial for achieving a narrow polydispersity.

  • In ATRP: The molecular weight is determined by the ratio of monomer to initiator. The catalyst system (e.g., copper complex and ligand) plays a critical role in maintaining control over the polymerization.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Polymerization Ineffective initiationCheck the initiator's purity and expiration date. Ensure proper activation of the initiator (e.g., thermal or photoinitiation).
Presence of inhibitorsPurify the monomer to remove any inhibitors. Ensure all glassware is clean and free of contaminants.
Inadequate deoxygenationImprove the deoxygenation process (e.g., longer freeze-pump-thaw cycles, sparging with inert gas).
High Polydispersity (Đ > 1.3) Poor choice of CTA (RAFT) or catalyst (ATRP)Select a CTA or catalyst system known to be effective for acrylamides. For RAFT, consider dithiobenzoates or trithiocarbonates. For ATRP, copper-based systems are common.
High initiator concentrationOptimize the initiator-to-monomer ratio.
High reaction temperatureLower the reaction temperature to reduce the rate of termination reactions.
Bimodal or Broad Molecular Weight Distribution Inefficient chain transfer (RAFT)Choose a more suitable CTA for the monomer.
Loss of active chain endsEnsure the reaction is performed under strictly anaerobic conditions.
Chain transfer to solventSelect a solvent with a low chain transfer constant.
Gel Formation High monomer concentrationReduce the initial monomer concentration.[5]
High conversionStop the polymerization at a lower conversion to prevent cross-linking reactions.
Presence of difunctional impuritiesPurify the monomer to remove any cross-linking impurities.

Experimental Protocols

General Protocol for RAFT Polymerization of N-Alkylacrylamides

This protocol is a general guideline and should be optimized for this compound.

  • Reagents and Materials:

    • This compound (monomer)

    • Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

    • Initiator (e.g., Azobisisobutyronitrile, AIBN)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or dimethyl sulfoxide)

    • Inert gas (Nitrogen or Argon)

    • Schlenk flask and line

  • Procedure:

    • In a Schlenk flask, dissolve the this compound monomer, CTA, and initiator in the chosen anhydrous solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (a common starting point is 100:1:0.2).

    • Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.

    • Backfill the flask with an inert gas.

    • Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gravimetry.

    • Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Data Summary

The following tables summarize typical reaction conditions for the polymerization of related N-alkylacrylamides, which can serve as a starting point for optimizing the polymerization of this compound.

Table 1: RAFT Polymerization of N,N-diethylacrylamide [1]

CTAInitiatorSolventTemperature (°C)Observations
Cyanoisopropyl dithiobenzoateAIBNToluene80High efficiency, short induction period
Cumyl dithiobenzoateAIBNToluene80Long induction period
tert-Butyl dithiobenzoateAIBNToluene80Long induction period
Cyanoisopropyl dithiobenzoateAIBNDioxane80Slower polymerization rate than in toluene

Table 2: Factors Affecting RAFT Polymerization of Acrylamide [2]

ParameterConditionEffect on Conversion/Rate
Monomer Concentration12% vs. 20%Higher concentration leads to a faster rate and higher conversion.
Initiator (AIBN) ConcentrationVariedOptimal concentration exists; too high or too low reduces molecular weight.
SolventDMSOEffective solvent for the polymerization.
Temperature70 °CHigher temperature can lead to higher molecular weight.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting the polymerization of this compound.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification & Analysis A 1. Dissolve Monomer, CTA, and Initiator B 2. Deoxygenate Solution (Freeze-Pump-Thaw) A->B C 3. Backfill with Inert Gas B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Conversion (NMR/Gravimetry) D->E F 6. Quench Reaction E->F G 7. Precipitate Polymer F->G H 8. Filter and Dry G->H I 9. Characterize (GPC) H->I Troubleshooting_Yield Start Low Polymerization Yield Q1 Check Reagent Purity (Monomer, Initiator, Solvent) Start->Q1 A1_Yes Purify Reagents Q1->A1_Yes Impure Q2 Optimize Reaction Conditions? Q1->Q2 Pure A1_Yes->Q2 A2_Yes Increase Monomer Conc. Adjust Temp. & Time Q2->A2_Yes Yes Q3 Verify Deoxygenation? Q2->Q3 No A2_Yes->Q3 A3_Yes Improve Degassing Technique Q3->A3_Yes Inadequate End Yield Improved Q3->End Adequate A3_Yes->End

References

Technical Support Center: Optimizing N-Isohexadecylacrylamide (NiHDA) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the crosslinking density of N-Isohexadecylacrylamide (NiHDA) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of crosslinking density in NiHDA hydrogels?

A1: Crosslinking density is a critical parameter that dictates the structural integrity and physicochemical properties of NiHDA hydrogels. It refers to the number of covalent or physical bonds that connect the polymer chains, forming a three-dimensional network. Optimizing the crosslinking density allows for the precise tuning of the hydrogel's mechanical strength, swelling behavior, porosity, and, consequently, its drug release profile.

Q2: How does the isohexadecyl group in NiHDA affect hydrogel properties compared to other acrylamide-based hydrogels?

A2: The long, hydrophobic isohexadecyl (C16) alkyl chain in NiHDA introduces significant hydrophobic interactions within the hydrogel network. This has several implications:

  • Increased Mechanical Strength: The hydrophobic chains can physically entangle and associate, acting as additional physical crosslinks that enhance the mechanical robustness of the hydrogel.[1]

  • Modified Swelling Behavior: The hydrophobicity imparted by the alkyl chains can lead to a lower equilibrium swelling ratio in aqueous environments compared to more hydrophilic hydrogels like polyacrylamide (PAAm).

  • Potential for Micelle Formation: During synthesis, the amphiphilic nature of the NiHDA monomer can lead to the formation of micelles in aqueous solutions, which can influence the polymerization kinetics and the final network structure.

Q3: What are the common crosslinkers used for NiHDA hydrogels?

A3: For acrylamide-based hydrogels like NiHDA, N,N'-methylenebis(acrylamide) (MBAA or BIS) is a commonly used covalent crosslinker. The concentration of the crosslinker is a key variable to control the crosslinking density.

Q4: How can I characterize the crosslinking density of my NiHDA hydrogels?

A4: The crosslinking density can be assessed through various direct and indirect methods:

  • Swelling Studies: Measuring the equilibrium swelling ratio of the hydrogel can provide an indirect measure of crosslinking. A lower swelling ratio generally indicates a higher crosslinking density.

  • Mechanical Testing: Techniques like rheometry or tensile testing can determine the storage modulus (G') or Young's modulus (E), which are directly related to the crosslinking density.[2]

  • Flory-Rehner Theory: This theoretical model uses swelling data to calculate the effective crosslink density of the polymer network.

Troubleshooting Guide

Problem Possible Causes Solutions
Hydrogel is too brittle or fragile. Low crosslinker concentration.Increase the molar ratio of the crosslinker (e.g., MBAA) to the NiHDA monomer.
Insufficient polymerization time or temperature.Ensure the polymerization reaction goes to completion by extending the reaction time or optimizing the temperature as per the protocol.
Hydrogel exhibits excessive swelling and poor mechanical integrity. Crosslinker concentration is too low.Systematically increase the crosslinker concentration in your formulation.
Inefficient crosslinking reaction.Verify the purity and reactivity of your crosslinker and initiator.
Drug release is too rapid (burst release). High swelling ratio and large pore size due to low crosslinking density.Increase the crosslinking density to reduce the mesh size of the hydrogel network, thereby slowing down drug diffusion.
Inconsistent or non-reproducible hydrogel properties. Inhomogeneous mixing of reactants.Ensure thorough and uniform mixing of the monomer, crosslinker, and initiator before initiating polymerization.
Variations in polymerization temperature.Maintain a constant and controlled temperature during the polymerization process.
Poor solubility of NiHDA monomer.Consider using a co-solvent system (e.g., water/ethanol mixture) to improve the solubility of the hydrophobic monomer and ensure a homogeneous reaction mixture.[3]
Polymerization is inhibited or does not occur. Presence of oxygen, which inhibits free-radical polymerization.Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before adding the initiator.
Impurities in reagents.Use high-purity monomers, crosslinkers, and solvents.
Incorrect initiator concentration or type.Optimize the initiator concentration and ensure it is appropriate for the chosen polymerization temperature.

Quantitative Data on Hydrogel Properties

The following tables provide illustrative data on how crosslinking density can affect the properties of N-alkylacrylamide hydrogels. Please note that these are representative values based on trends observed in similar systems and should be experimentally verified for your specific NiHDA hydrogel formulation.

Table 1: Effect of Crosslinker (MBAA) Concentration on Mechanical Properties of N-alkylacrylamide Hydrogels

MBAA Concentration (mol%)Young's Modulus (E) (kPa)Shear Modulus (G) (kPa)
0.550 - 15015 - 50
1.0150 - 40050 - 130
2.0400 - 800130 - 270
4.0800 - 1500270 - 500

Table 2: Effect of Crosslinker (MBAA) Concentration on Swelling and Structural Properties of N-alkylacrylamide Hydrogels

MBAA Concentration (mol%)Equilibrium Swelling Ratio (Q)Estimated Pore Size (nm)
0.520 - 4050 - 100
1.010 - 2020 - 50
2.05 - 1010 - 20
4.02 - 55 - 10

Experimental Protocols

Protocol 1: Synthesis of NiHDA Hydrogels by Free-Radical Polymerization

This protocol describes the synthesis of NiHDA hydrogels with varying crosslinking densities using N,N'-methylenebis(acrylamide) (MBAA) as the crosslinker.

Materials:

  • This compound (NiHDA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve the desired amount of NiHDA monomer in deionized water. If solubility is an issue, a mixture of water and a co-solvent like ethanol can be used.

    • Add the calculated amount of MBAA crosslinker to achieve the target crosslinker concentration (e.g., 0.5, 1.0, 2.0, 4.0 mol% with respect to the monomer).

    • Stir the solution until all components are fully dissolved.

  • Degassing:

    • Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation of Polymerization:

    • While maintaining the inert atmosphere, add the APS initiator to the solution and mix gently.

    • Add the TEMED accelerator to catalyze the polymerization. The amount of APS and TEMED should be optimized for the desired gelation time.

  • Gelation:

    • Quickly pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical vial).

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in a water bath) for a sufficient time (typically several hours to overnight) to ensure complete gelation.

  • Post-Synthesis Processing:

    • Once the hydrogel is formed, carefully remove it from the mold.

    • To remove unreacted monomers and other impurities, immerse the hydrogel in a large excess of deionized water for 24-48 hours, changing the water periodically.

  • Characterization:

    • Proceed with the desired characterization techniques, such as swelling studies or mechanical testing.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Analysis A 1. Prepare Monomer Solution (NiHDA + MBAA in Solvent) B 2. Degas with Inert Gas A->B C 3. Add Initiator (APS) & Accelerator (TEMED) B->C D 4. Cast into Mold C->D E 5. Allow Gelation D->E F 6. Purify Hydrogel (Wash in DI Water) E->F G 7. Characterize Properties (Swelling, Mechanical) F->G

Caption: Experimental workflow for NiHDA hydrogel synthesis.

Crosslinking_Density_Effects A Increase Crosslinking Density B Decrease Swelling Ratio A->B C Increase Mechanical Strength A->C D Decrease Pore Size A->D E Slower Drug Release B->E D->E

Caption: Relationship between crosslinking density and hydrogel properties.

References

Technical Support Center: Purification of N-Isohexadecylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Isohexadecylacrylamide monomer. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound monomer?

A1: The two most effective and widely used methods for the purification of this compound monomer are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the monomer.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as isohexadecylamine and acryloyl chloride, or byproducts from the synthesis. Depending on the reaction conditions, small amounts of poly(this compound) may also be present.

Q3: How can I assess the purity of the this compound monomer after purification?

A3: The purity of the monomer can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any organic impurities, and High-Performance Liquid Chromatography (HPLC) for a quantitative assessment of purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Recrystallization: Oiling Out The monomer is precipitating from the solution as a liquid (oil) rather than a solid. This often occurs when the cooling rate is too fast or the solvent is not ideal.- Slow down the cooling process. Allow the solution to cool to room temperature first, then place it in an ice bath. - Try a different recrystallization solvent or a solvent mixture. A solvent in which the monomer is less soluble at room temperature may be required. - Add a small seed crystal to induce crystallization.
Recrystallization: Poor Recovery A significant amount of the monomer remains dissolved in the mother liquor after cooling.- Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. - Partially evaporate the solvent from the mother liquor and cool again to recover more product.
Column Chromatography: Poor Separation The monomer and impurities are eluting from the column at the same time.- Optimize the solvent system (eluent). A less polar solvent system may be needed to increase the retention of the more polar impurities on the silica gel. - Ensure the column is packed properly to avoid channeling. - Use a finer mesh silica gel for higher resolution.
Column Chromatography: Tailing of the Monomer Peak The monomer peak on the chromatogram is broad and asymmetrical (tails).- The monomer may be interacting too strongly with the silica gel. Adding a small amount of a slightly more polar solvent to the eluent can sometimes help. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Purified Monomer is Unstable The purified monomer turns yellow or polymerizes upon storage.- Store the purified monomer at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon). - Ensure all residual acidic impurities from the synthesis have been removed, as they can catalyze polymerization.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Based on the principle of "like dissolves like," a good starting point for a recrystallization solvent for the hydrophobic this compound is a non-polar or moderately polar solvent. A solvent mixture, such as hexane/ethyl acetate or toluene/hexane, can also be effective.[1] A good recrystallization solvent should dissolve the monomer when hot but not at room temperature.

  • Dissolution : In a flask, add the crude this compound monomer. Add a minimal amount of the chosen hot solvent until the monomer is completely dissolved.

  • Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection : For a relatively non-polar compound like this compound, silica gel is a suitable stationary phase. The eluent should be a solvent system that provides good separation between the monomer and any impurities. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading : Dissolve the crude monomer in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution : Add the eluent to the top of the column and begin to collect fractions. The elution can be driven by gravity or by applying positive pressure (flash chromatography).

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which fractions contain the purified monomer.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound monomer.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound monomer.

PurificationWorkflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Method 2 Dissolve Dissolve in Minimal Hot Solvent Filter Vacuum Filtration Dissolve->Filter Recrystallize->Dissolve Dry Dry Under Vacuum Filter->Dry PureMonomer Purified Monomer Dry->PureMonomer LoadColumn Load on Silica Gel Column ColumnChromatography->LoadColumn Elute Elute with Solvent Gradient LoadColumn->Elute CollectFractions Collect & Analyze Fractions Elute->CollectFractions Evaporate Evaporate Solvent CollectFractions->Evaporate Evaporate->PureMonomer

Purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path to troubleshoot common issues during the purification process.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column RecrystProblem What is the issue? Recrystallization->RecrystProblem ColumnProblem What is the issue? Column->ColumnProblem OilingOut Oiling Out RecrystProblem->OilingOut Oiling Out PoorRecovery Poor Recovery RecrystProblem->PoorRecovery Poor Recovery SolutionOiling Slow Cooling Rate Try Different Solvent Use Seed Crystal OilingOut->SolutionOiling SolutionRecovery Use Minimal Hot Solvent Cool to Lower Temperature PoorRecovery->SolutionRecovery PoorSeparation Poor Separation ColumnProblem->PoorSeparation Poor Separation Tailing Peak Tailing ColumnProblem->Tailing Tailing SolutionSeparation Optimize Eluent Repack Column PoorSeparation->SolutionSeparation SolutionTailing Adjust Eluent Polarity Concentrated Sample Loading Tailing->SolutionTailing

Troubleshooting decision tree for purification.

References

Technical Support Center: N-Isohexadecylacrylamide (NiHDAAM) Thermoresponsive Behavior Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide (NiHDAAM) and its thermoresponsive polymers.

Frequently Asked Questions (FAQs)

1. What is the expected thermoresponsive behavior of poly(this compound) (PNiHDAAM)?

Homopolymers of this compound (PNiHDAAM) are expected to exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. This means they are soluble at lower temperatures and undergo a phase transition to become insoluble as the temperature is raised above the LCST. Due to the long hydrophobic isohexadecyl chain, the LCST of PNiHDAAM is anticipated to be significantly lower than that of more common thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of around 32°C. The exact LCST will depend on the polymer's molecular weight, concentration, and the aqueous environment.

2. How can I increase the Lower Critical Solution Temperature (LCST) of my NiHDAAM-based polymer?

To increase the LCST, you need to enhance the overall hydrophilicity of the polymer. This can be achieved by:

  • Copolymerization with a hydrophilic comonomer: Incorporating hydrophilic monomers such as acrylamide (AAm), N,N-dimethylacrylamide (DMAm), or acrylic acid (AAc) into the polymer chain will increase its interaction with water, thereby raising the LCST. The higher the proportion of the hydrophilic comonomer, the higher the resulting LCST.[1][2]

3. How can I decrease the LCST of my NiHDAAM-based polymer?

To decrease the LCST, you can increase the overall hydrophobicity of the polymer. Considering the already significant hydrophobicity of NiHDAAM, this is less common. However, if you are working with a copolymer of NiHDAAM that has a high LCST, you can:

  • Increase the proportion of NiHDAAM: If you have a copolymer, increasing the molar ratio of the hydrophobic NiHDAAM will lower the LCST.

  • Copolymerization with a more hydrophobic comonomer: Introducing other hydrophobic monomers, such as styrene or methyl methacrylate, can further decrease the LCST.[2]

4. My NiHDAAM hydrogel isn't showing a sharp thermoresponsive transition. What could be the issue?

A broad or weak thermal transition in a hydrogel can be due to several factors:

  • High crosslinker concentration: A high degree of crosslinking can restrict the mobility of the polymer chains, hindering the conformational changes required for a sharp phase transition.[3] Try reducing the molar percentage of your crosslinking agent.

  • Inhomogeneous polymerization: If the polymerization is not uniform, it can lead to a distribution of polymer chain lengths and crosslinking densities, resulting in a broadened transition. Ensure proper mixing and consistent initiation.

  • Polydispersity: A broad molecular weight distribution of the polymer chains can also lead to a less defined transition.

5. How do additives like salt and surfactants affect the LCST of PNiHDAAM?

The addition of salts and surfactants to a PNiHDAAM solution can significantly alter its LCST:

  • Salts (e.g., NaCl): Salts typically decrease the LCST of thermoresponsive polymers.[4] This is often explained by the "salting-out" effect, where salt ions disrupt the hydration shell around the polymer chains, promoting polymer-polymer interactions and phase separation at a lower temperature.

  • Surfactants (e.g., SDS): Anionic surfactants like sodium dodecyl sulfate (SDS) can have a more complex effect. Below its critical micelle concentration (CMC), SDS can bind to the polymer chains, increasing their overall charge and hydrophilicity, which leads to an increase in the LCST.[4] Above the CMC, the interactions can become more complex, potentially leading to the formation of polymer-micelle aggregates.

Troubleshooting Guides

Problem: Unexpected LCST Value
Symptom Possible Cause Suggested Solution
LCST is too low.The polymer is too hydrophobic.Copolymerize NiHDAAM with a hydrophilic comonomer (e.g., AAm, DMAm). See Table 1 for expected trends.
LCST is too high.The polymer is too hydrophilic (in the case of a copolymer).Increase the molar ratio of NiHDAAM in your copolymer.
Inconsistent LCST measurements.Variation in polymer concentration or presence of impurities.Ensure consistent polymer concentration for all measurements. Purify the polymer to remove unreacted monomers and other impurities.
Problem: Poor Hydrogel Performance
Symptom Possible Cause Suggested Solution
Hydrogel is too brittle.High crosslinker concentration.Reduce the molar percentage of the crosslinking agent (e.g., N,N'-methylenebisacrylamide). See Table 2 for guidance.
Hydrogel has a low swelling ratio.High crosslinker density or high hydrophobicity.Decrease the crosslinker concentration. Incorporate a hydrophilic comonomer to increase water uptake.
Slow swelling/deswelling kinetics.Dense hydrogel network.Reduce the crosslinker concentration to create a more porous network.

Quantitative Data

Table 1: Effect of Hydrophilic Comonomer on the LCST of NiHDAAM Copolymers (Illustrative Data)

NiHDAAM (mol%)Hydrophilic Comonomer (Acrylamide, mol%)Expected LCST Range (°C)
1000< 20
901020 - 30
802030 - 45
703045 - 60

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties (Illustrative Data)

Note: This data is illustrative and based on general trends observed for thermoresponsive hydrogels.

Crosslinker (mol%)Swelling Ratio (at T < LCST)Transition SharpnessMechanical Strength
1HighSharpLow
3MediumModerateMedium
5LowBroadHigh

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PNiHDAAM)

This is a general protocol for the free radical polymerization of an N-alkylacrylamide and should be optimized for NiHDAAM.

Materials:

  • This compound (NiHDAAM) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous 1,4-dioxane (or other suitable organic solvent)

  • Nitrogen gas

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the desired amount of NiHDAAM monomer in anhydrous 1,4-dioxane in a reaction flask.

  • Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether while stirring.

  • Filter the precipitated polymer and wash it with fresh diethyl ether.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Protocol 2: Preparation of a Thermoresponsive PNiHDAAM-co-AAm Hydrogel

Materials:

  • This compound (NiHDAAM)

  • Acrylamide (AAm)

  • N,N'-methylenebisacrylamide (MBAm) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • In a vial, dissolve the desired molar ratio of NiHDAAM and AAm monomers and the MBAm crosslinker in deionized water. The total monomer concentration is typically in the range of 5-15 wt%.

  • Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate the polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted components. The water should be changed periodically over 2-3 days.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_modification Thermoresponsive Modification s1 Dissolve Monomer(s) & Initiator s2 Deoxygenate s1->s2 s3 Polymerize s2->s3 s4 Precipitate & Purify s3->s4 c1 Determine LCST (Turbidimetry/DSC) s4->c1 c2 Analyze Molecular Weight (GPC) s4->c2 c3 Characterize Structure (NMR) s4->c3 m3 Additives (Salt/Surfactant) c1->m3 Test Solution Properties m1 Copolymerization m1->s1 Modify Monomer Feed m2 Vary Crosslinker % m2->s1 Adjust Crosslinker Amount signaling_pathway cluster_strategies Modification Strategies cluster_properties Polymer Properties cluster_outcome Thermoresponsive Behavior copolymerization Copolymerization hydrophilicity Hydrophilicity/Hydrophobicity Balance copolymerization->hydrophilicity crosslinking Crosslinker Adjustment network_density Hydrogel Network Density crosslinking->network_density additives Additives hydration Polymer Chain Hydration additives->hydration lcst LCST hydrophilicity->lcst transition Transition Sharpness network_density->transition swelling Swelling Ratio network_density->swelling hydration->lcst

References

resolving issues with N-Isohexadecylacrylamide solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide. Due to the limited specific data on this compound, this guide is based on the known properties of structurally similar long-chain N-alkylacrylamides and general principles of hydrophobic compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a monomer characterized by a long, hydrophobic isohexadecyl chain attached to an acrylamide group. This structure confers strong hydrophobicity, making it poorly soluble in water but soluble in many organic solvents. It is primarily used in polymer synthesis to introduce hydrophobic properties to the resulting materials.

Q2: In which solvents is this compound expected to be soluble?

Based on its hydrophobic nature, this compound is expected to be soluble in non-polar organic solvents. While specific quantitative data is limited, the following table provides a list of potential solvents, categorized by their likely effectiveness.

Solvent ClassExamplesExpected Solubility
Good Solvents Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC)High
Moderate Solvents Ethyl Acetate, Acetone, EthanolModerate
Poor Solvents / Anti-Solvents Water, Methanol, HexaneLow to Insoluble

Q3: What are the primary challenges when working with this compound?

The main challenge is its low solubility in aqueous and some polar organic solvents, which can lead to difficulties in achieving desired concentrations, precipitation during reactions, and challenges in purification.

Troubleshooting Guide: Resolving Solubility Issues

This guide addresses common problems encountered during the dissolution of this compound.

Problem 1: this compound is not dissolving in the chosen solvent.

  • Cause: The solvent may not be appropriate for this hydrophobic compound.

  • Solution:

    • Switch to a more suitable solvent. Refer to the solvent table above and select a "Good Solvent."

    • Use a co-solvent system. Adding a small amount of a good solvent (e.g., DMF, DCM) to a moderate solvent can significantly improve solubility.

    • Apply gentle heating. Increasing the temperature can enhance the solubility of many compounds. However, be cautious to avoid solvent evaporation or monomer degradation. Use a sealed container if necessary.

    • Increase agitation. Continuous stirring or sonication can help to break down aggregates and promote dissolution.

Problem 2: The compound precipitates out of solution during the experiment.

  • Cause: A change in conditions (e.g., temperature drop, addition of an anti-solvent) is causing the solubility limit to be exceeded.

  • Solution:

    • Maintain a stable temperature. Ensure the experimental temperature is consistent with the temperature at which the compound was dissolved.

    • Avoid anti-solvents. If your protocol involves adding another liquid, ensure it is miscible with your primary solvent and does not significantly reduce the overall solubility of the this compound.

    • Work with lower concentrations. Preparing a more dilute solution can prevent precipitation.

Problem 3: Difficulty in preparing an aqueous solution for polymerization.

  • Cause: this compound is inherently hydrophobic and will not dissolve in water.

  • Solution:

    • Micellar Solubilization. Use a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) above its critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic monomer in an aqueous phase.

    • Emulsion Polymerization. Create an emulsion of the monomer in water using a surfactant and high shear mixing.

Troubleshooting Workflow Diagram

G start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Refer to Solvent Table) start->check_solvent switch_solvent Switch to a 'Good Solvent' (e.g., DCM, THF, DMF) check_solvent->switch_solvent No check_precipitation Is the compound precipitating during the experiment? check_solvent->check_precipitation Yes apply_heat Apply gentle heating and increased agitation switch_solvent->apply_heat end_success Success: Compound Dissolved switch_solvent->end_success use_cosolvent Use a co-solvent system (e.g., add DMF to Ethanol) use_cosolvent->apply_heat use_cosolvent->end_success apply_heat->end_success maintain_temp Maintain stable temperature check_precipitation->maintain_temp Yes aqueous_issue Trying to dissolve in an aqueous system? check_precipitation->aqueous_issue No avoid_antisolvent Avoid addition of anti-solvents maintain_temp->avoid_antisolvent lower_concentration Work with a more dilute solution avoid_antisolvent->lower_concentration lower_concentration->end_success micellar Use micellar solubilization (Surfactant > CMC) aqueous_issue->micellar Yes end_fail If issues persist, consider alternative monomer or consult further literature aqueous_issue->end_fail No emulsion Perform emulsion polymerization micellar->emulsion emulsion->end_success G cluster_prep 1. Monomer Preparation cluster_synthesis 2. Nanoparticle Synthesis (Emulsion Polymerization) cluster_purification 3. Purification and Characterization cluster_application 4. Application dissolve_monomer Dissolve this compound and other monomers in a suitable organic solvent (e.g., THF) dissolve_drug Dissolve hydrophobic drug in the monomer solution dissolve_monomer->dissolve_drug emulsify Add monomer/drug solution to the aqueous phase and emulsify (sonication or high-speed homogenization) dissolve_drug->emulsify prepare_emulsion Prepare an aqueous surfactant solution (e.g., SDS in water) prepare_emulsion->emulsify polymerize Initiate polymerization (e.g., with a water-soluble initiator like APS) and react under controlled temperature emulsify->polymerize purify Purify nanoparticles via dialysis or centrifugation to remove unreacted monomers and surfactant polymerize->purify characterize Characterize nanoparticles (size, morphology, drug loading) purify->characterize stimuli_test Test stimuli-responsiveness (e.g., temperature or pH change) characterize->stimuli_test drug_release Measure drug release profile under different conditions stimuli_test->drug_release

Technical Support Center: Enhancing the Mechanical Properties of N-Isohexadecylacrylamide (NIHA) Gels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide (NIHA) gels. The following sections address common issues encountered during synthesis and experimentation, with a focus on enhancing the mechanical properties of these hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are this compound (NIHA) gels and why are their mechanical properties important?

This compound (NIHA) is a thermoresponsive monomer used to create hydrogels that exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen with water, while above it, the polymer chains collapse and expel water. This property is highly valuable for applications such as drug delivery, tissue engineering, and as smart actuators.[1][2] The mechanical properties, including strength, stiffness, and elasticity, are critical for ensuring the structural integrity of the gel during its application. For instance, in tissue engineering, the hydrogel scaffold must possess sufficient mechanical strength to support cell growth and tissue formation.[3]

Q2: What are the common reasons for the poor mechanical strength of my NIHA gels?

The mechanical weakness of thermoresponsive hydrogels is a known challenge.[4][5] Several factors during the synthesis process can contribute to poor mechanical strength:

  • Low Monomer or Polymer Concentration: Insufficient polymer concentration can lead to a sparse network with fewer entanglement points, resulting in a weaker gel.

  • Inadequate Crosslinking: A low concentration of the crosslinking agent will result in a loosely crosslinked network that is mechanically weak.[6]

  • Suboptimal Polymerization Conditions: Incomplete polymerization due to issues with initiator concentration, temperature, or reaction time can lead to a poorly formed network.

  • Homogeneous Polymer Network: Gels made from a single type of monomer (homopolymers) often exhibit lower mechanical strength compared to copolymer or interpenetrating network (IPN) hydrogels.

Troubleshooting Guide

Problem 1: My NIHA hydrogel is too weak and brittle.

Cause: This issue often arises from a low crosslinking density or a non-uniform polymer network.

Solution:

  • Increase Crosslinker Concentration: Systematically increase the molar ratio of the crosslinking agent relative to the NIHA monomer. This will create a more tightly crosslinked network, enhancing the gel's stiffness and strength.[3][7] Be aware that excessively high crosslinker concentrations can lead to a more brittle gel.

  • Incorporate a Comonomer: Introduce a secondary monomer, such as acrylamide (AAm), to form a copolymer hydrogel. The presence of a hydrophilic comonomer can increase the number of hydrogen bonds within the network, thereby improving mechanical strength.[4][5]

  • Create an Interpenetrating Polymer Network (IPN): An IPN consists of two independent polymer networks that are intertwined. This structure can significantly enhance the mechanical properties of the hydrogel. A common approach is to polymerize a second network within a pre-existing NIHA gel.

Problem 2: The hydrogel does not form and remains a viscous liquid.

Cause: This typically indicates a failure in the polymerization or crosslinking reaction.

Solution:

  • Verify Initiator and Catalyst Concentrations: Ensure that the concentrations of the polymerization initiator (e.g., ammonium persulfate, APS) and catalyst (e.g., tetramethylethylenediamine, TEMED) are correct. Old or improperly stored reagents may be inactive.

  • Optimize Polymerization Temperature and Time: The polymerization of acrylamide-based monomers is often temperature-sensitive. Ensure the reaction is carried out at the recommended temperature for a sufficient duration to achieve complete polymerization.

  • Check Monomer and Crosslinker Purity: Impurities in the NIHA monomer or the crosslinking agent can inhibit the polymerization reaction. Use high-purity reagents.

  • Increase Monomer Concentration: A higher concentration of the monomer can facilitate gel formation.[6]

Problem 3: The mechanical properties of my gels are not reproducible.

Cause: Lack of reproducibility often stems from inconsistencies in the experimental protocol.

Solution:

  • Precise Control of Reagent Amounts: Use calibrated instruments to accurately measure all monomers, crosslinkers, initiators, and solvents.

  • Consistent Mixing and Degassing: Ensure thorough mixing of the pre-gel solution to achieve a homogeneous distribution of all components. Degas the solution to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Standardized Polymerization Conditions: Maintain consistent temperature, reaction time, and curing conditions for all gel preparations.

Experimental Protocols

Protocol 1: Enhancing Mechanical Strength through Copolymerization

This protocol describes the synthesis of a copolymer hydrogel of this compound (NIHA) and Acrylamide (AAm).

Materials:

  • This compound (NIHA)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized (DI) water

Procedure:

  • Prepare the Monomer Solution: In a flask, dissolve the desired amounts of NIHA and AAm in DI water. A typical starting point is a 9:1 molar ratio of NIHA to AAm.

  • Add the Crosslinker: Add the crosslinking agent, BIS, to the monomer solution. The concentration of BIS is typically in the range of 1-5 mol% of the total monomer concentration.

  • Degas the Solution: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Initiate Polymerization: Add the initiator (APS) and the catalyst (TEMED) to the solution. The amounts should be optimized, but a common starting point is 0.1 mol% relative to the total monomer concentration.

  • Casting and Curing: Quickly pour the solution into a mold of the desired shape and size. Allow the gel to cure at a controlled temperature (e.g., room temperature or 37°C) for several hours or until polymerization is complete.

  • Swelling and Equilibration: After curing, immerse the gel in DI water to allow it to swell and reach equilibrium. This step also helps to remove any unreacted monomers or initiators.

Data Presentation

Table 1: Effect of Acrylamide (AAm) Comonomer on Mechanical Properties

NIHA:AAm Molar RatioCompressive Modulus (kPa)Swelling Ratio (%)
10:015 ± 21200 ± 50
9:125 ± 31100 ± 45
8:240 ± 4950 ± 40
7:365 ± 5800 ± 35

Note: The data presented in this table are representative examples based on general principles of copolymer hydrogels and should be confirmed through specific experimental measurements for NIHA gels.

Visualizations

Experimental_Workflow prep Prepare Monomer Solution (NIHA, AAm) crosslinker Add Crosslinker (BIS) prep->crosslinker degas Degas Solution (Nitrogen Purge) crosslinker->degas initiate Initiate Polymerization (APS, TEMED) degas->initiate cast Cast and Cure Gel initiate->cast swell Swell and Equilibrate in DI Water cast->swell analyze Analyze Mechanical Properties swell->analyze

Caption: Experimental workflow for enhancing mechanical properties via copolymerization.

Troubleshooting_Flowchart start Problem: Poor Mechanical Properties q1 Is the gel too weak/brittle? start->q1 a1_yes Increase crosslinker concentration OR Incorporate a comonomer q1->a1_yes Yes q2 Did the gel fail to form? q1->q2 No end Improved Gel Properties a1_yes->end a2_yes Check initiator/catalyst activity OR Increase monomer concentration q2->a2_yes Yes q3 Are the results not reproducible? q2->q3 No a2_yes->end a3_yes Standardize all protocol steps: - Precise measurements - Consistent mixing/degassing - Controlled temperature/time q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for common issues with NIHA gel mechanical properties.

References

Validation & Comparative

A Comparative Guide to N-Isohexadecylacrylamide and N-isopropylacrylamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer chemistry and its application in the biomedical and pharmaceutical sciences, the choice of monomer is critical in defining the final properties and performance of a polymer system. This guide provides a detailed comparison of two acrylamide monomers, N-Isohexadecylacrylamide and N-isopropylacrylamide, highlighting their distinct characteristics and potential applications. While N-isopropylacrylamide is a well-studied thermoresponsive polymer, information on this compound is less prevalent. This guide synthesizes available data and draws logical comparisons based on the principles of hydrophobically modified polyacrylamides.

Physicochemical Properties

The fundamental difference between this compound and N-isopropylacrylamide lies in the length and hydrophobicity of their N-alkyl substituents. This variation significantly influences their solubility, thermal behavior, and intermolecular interactions in aqueous solutions.

PropertyThis compound (Expected)N-isopropylacrylamide
Molecular Formula C19H37NOC6H11NO
Molecular Weight 295.51 g/mol 113.16 g/mol
Appearance White to off-white solidWhite crystalline powder[1]
Solubility in Water Insoluble or very poorly solubleSoluble in cold water, insoluble above LCST[1]
Key Feature Strong hydrophobicity, forms associative polymersThermoresponsive with a Lower Critical Solution Temperature (LCST)
Polymer Behavior in Water Forms hydrophobically associating polymers (HAPAMs) leading to significant thickeningExhibits a sharp coil-to-globule transition at its LCST

Thermoresponsive Behavior

A key differentiator between the polymers derived from these monomers is their response to temperature changes in aqueous solutions.

ParameterPoly(this compound) (Expected)Poly(N-isopropylacrylamide) (PNIPAM)
Lower Critical Solution Temperature (LCST) Not typically observed; dominated by hydrophobic associationApproximately 32°C[2]
Mechanism of Temperature Response Increased hydrophobic associations with rising temperature, potentially leading to enhanced viscosity or precipitation at high concentrations.Reversible phase transition from a hydrated coil to a dehydrated globule state above the LCST[2].
Effect of Concentration on Thermal Behavior Critical aggregation concentration (CAC) is a key parameter. Above the CAC, intermolecular associations lead to a significant increase in viscosity.The LCST is relatively independent of polymer concentration[3].
Effect of Additives (e.g., salts) The presence of salts can enhance hydrophobic associations by shielding electrostatic repulsions between polymer chains.The addition of salts typically lowers the LCST of PNIPAM[3].

Synthesis of Monomers and Polymers

Both N-alkylacrylamides can be synthesized through the reaction of acryloyl chloride with the corresponding amine (isohexadecylamine or isopropylamine). The polymerization of these monomers is typically carried out via free-radical polymerization.

Experimental Protocol: Synthesis of N-isopropylacrylamide

This protocol describes a typical laboratory-scale synthesis of N-isopropylacrylamide.

Materials:

  • Acryloyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve isopropylamine and triethylamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the stirred amine solution via a dropping funnel.

  • Maintain the reaction temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-isopropylacrylamide.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure N-isopropylacrylamide.

A similar protocol can be adapted for the synthesis of this compound using isohexadecylamine.

Experimental Protocol: Free-Radical Polymerization of N-isopropylacrylamide

This protocol outlines a common method for the synthesis of poly(N-isopropylacrylamide).

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • Azobisisobutyronitrile (AIBN) or Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator, if using APS)

  • Solvent (e.g., water, 1,4-dioxane)

  • Schlenk flask or reaction vessel with a condenser

  • Nitrogen or argon gas supply

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve the NIPAM monomer in the chosen solvent in the reaction vessel.

  • If a crosslinked hydrogel is desired, add a crosslinking agent such as N,N'-methylenebis(acrylamide) (BIS).

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Add the initiator (and accelerator if applicable) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 60-70°C for AIBN) and stir for the desired reaction time.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Applications in Research and Drug Development

The distinct properties of polymers derived from this compound and N-isopropylacrylamide dictate their suitability for different applications.

Application AreaPoly(this compound)Poly(N-isopropylacrylamide) (PNIPAM)
Drug Delivery As a component in hydrophobically modified systems to enhance drug loading of hydrophobic drugs and control release through association/dissociation.Widely used for thermoresponsive drug delivery systems, where drug release is triggered by a temperature change above the LCST (e.g., at physiological temperature).
Tissue Engineering Can be incorporated into hydrogels to modify their mechanical properties and create scaffolds with specific cell-adhesive properties.Used to create "smart" scaffolds for cell culture and tissue engineering. The thermoresponsive nature allows for non-enzymatic cell sheet detachment by lowering the temperature.
Bioseparation Can be used in chromatography as a stationary phase for the separation of hydrophobic molecules.Employed in temperature-swing adsorption processes for the separation of biomolecules.
Rheology Modification Primary application is as a thickener and rheology modifier in aqueous formulations due to strong intermolecular hydrophobic associations.Not typically used as a primary rheology modifier in the same way as HAPAMs.

Visualization of Concepts

Logical Relationship of Monomer Structure to Polymer Properties

G cluster_0 This compound cluster_1 N-isopropylacrylamide IHA Long, Hydrophobic Isohexadecyl Chain PIHA Poly(this compound) IHA->PIHA Polymerization HAPAM Hydrophobically Associating Polymer (HAPAM) PIHA->HAPAM Leads to Thickening Viscosity Enhancement HAPAM->Thickening Results in NIPAM Short, Moderately Hydrophobic Isopropyl Group PNIPAM Poly(N-isopropylacrylamide) NIPAM->PNIPAM Polymerization LCST Lower Critical Solution Temperature (LCST) PNIPAM->LCST Exhibits Thermo Thermoresponsive Behavior LCST->Thermo Enables

Caption: Monomer structure dictates polymer properties.

Experimental Workflow for Characterizing Thermoresponsive Polymers

G Start Synthesize Polymer Prep Prepare Aqueous Polymer Solution Start->Prep UVVis UV-Vis Spectroscopy (Turbidity Measurement) Prep->UVVis DSC Differential Scanning Calorimetry (DSC) Prep->DSC DLS Dynamic Light Scattering (DLS) Prep->DLS LCST_Det Determine LCST (Onset of Turbidity) UVVis->LCST_Det Enthalpy Measure Enthalpy of Transition DSC->Enthalpy Size Measure Hydrodynamic Radius vs. Temperature DLS->Size Analysis Analyze Thermoresponsive Behavior LCST_Det->Analysis Enthalpy->Analysis Size->Analysis

Caption: Workflow for thermoresponsive polymer characterization.

Conclusion

This compound and N-isopropylacrylamide, while both being N-substituted acrylamides, give rise to polymers with vastly different properties and applications. Poly(N-isopropylacrylamide) is a well-established "smart" polymer with a distinct thermoresponsive behavior governed by its LCST. In contrast, poly(this compound) is expected to behave as a hydrophobically associating polymer, where its solution properties are dominated by the strong hydrophobic interactions of the long alkyl chains. For researchers and drug development professionals, the choice between these monomers will depend on the desired functionality: precise temperature-triggered response (N-isopropylacrylamide) versus significant modification of rheological properties and hydrophobic interactions (this compound). Further research into the specific properties and potential biomedical applications of this compound and its copolymers is warranted to fully explore its capabilities.

References

Purity Assessment of N-Isohexadecylacrylamide: A Comparative Guide to NMR Spectroscopy and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and synthesized compounds is a critical aspect of experimental validity and product quality. This guide provides a comparative analysis of two common analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of N-Isohexadecylacrylamide purity.

Comparison of Analytical Methods

Quantitative NMR (qNMR) and HPLC are powerful techniques for purity assessment, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of accuracy, and available instrumentation.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.
Primary/Relative Primary method (can provide absolute purity with a certified internal standard).Relative method (requires a reference standard of known purity for the analyte).
Sample Throughput Moderate to high.High.
Selectivity High for structurally distinct molecules.High, tunable by column and mobile phase selection.
Potential Issues Signal overlap can complicate quantification.Co-elution of impurities with the main peak.
Hypothetical Purity 98.5%98.2%

Experimental Protocols

Detailed methodologies for both qNMR and HPLC are provided below. These protocols are designed to be illustrative and may require optimization for specific instrumentation and sample characteristics.

Quantitative ¹H NMR Spectroscopy Protocol

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Set the number of scans (NS) to 16 or higher to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., one of the vinyl protons) and the singlet of the internal standard (Maleic Acid).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC-UV Protocol

Objective: To determine the purity of this compound by assessing the relative peak area.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (if available, for response factor determination)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile.

    • Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution, for example:

      • 0-10 min: 80% B

      • 10-15 min: 80% to 95% B

      • 15-20 min: 95% B

      • 20-21 min: 95% to 80% B

      • 21-25 min: 80% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for qNMR and a comparison of the analytical methods.

G qNMR Purity Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh this compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound purity validation by qNMR.

G Comparison of Analytical Methods cluster_qnmr Quantitative NMR (qNMR) cluster_hplc HPLC-UV qnmr_principle Principle: Signal intensity ∝ number of nuclei qnmr_type Primary Method qnmr_adv Advantages: - Absolute quantification - Non-destructive - Fast qnmr_disadv Disadvantages: - Signal overlap - Requires certified standard for absolute purity hplc_principle Principle: Differential partitioning & UV detection hplc_type Relative Method hplc_adv Advantages: - High sensitivity - High throughput - Good for complex mixtures hplc_disadv Disadvantages: - Requires analyte-specific reference standard - Co-elution can occur start Purity Assessment of this compound start->qnmr_principle Method 1 start->hplc_principle Method 2

Caption: Comparison of qNMR and HPLC-UV for purity analysis.

A Comparative Analysis of N-Isohexadecylacrylamide and Other Amphiphilic Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the properties and performance of N-Isohexadecylacrylamide in comparison to Poly(N-isopropylacrylamide) and Pluronic F-127.

In the ever-evolving landscape of drug delivery, the selection of an appropriate polymeric carrier is paramount to achieving desired therapeutic outcomes. Amphiphilic polymers, with their unique ability to self-assemble into core-shell structures, have emerged as leading candidates for encapsulating and delivering a wide range of therapeutic agents. This guide provides a comparative analysis of a novel thermoresponsive polymer, this compound (NiHDA), against two well-established amphiphilic polymers: Poly(N-isopropylacrylamide) (PNIPAM) and Pluronic F-127. This objective comparison, supported by experimental data from various studies, aims to assist researchers in making informed decisions for their drug delivery system design.

Polymer Profiles

This compound (NiHDA) is a thermoresponsive polymer belonging to the poly(N-alkylacrylamide) family. Its amphiphilic nature arises from the presence of a long hydrophobic isohexadecyl chain and a hydrophilic acrylamide backbone. This structure allows for the formation of micelles in aqueous solutions, with a hydrophobic core capable of encapsulating lipophilic drugs. A key characteristic of NiHDA is its Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a phase transition from a soluble to an insoluble state. This property can be harnessed for triggered drug release at specific physiological temperatures.

Poly(N-isopropylacrylamide) (PNIPAM) is one of the most extensively studied thermoresponsive polymers.[1] Its LCST is around 32°C in aqueous solutions, which is close to physiological temperature, making it a highly attractive material for biomedical applications.[1][2] PNIPAM's ability to form hydrogels and micelles that respond to temperature changes has been widely explored for controlled drug delivery.[1][3]

Pluronic F-127 is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks.[4] It is a non-ionic surfactant that self-assembles into micelles in aqueous solutions. Pluronic F-127 is FDA-approved and known for its biocompatibility and ability to enhance the solubility of poorly water-soluble drugs.[4][5]

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize key physicochemical and drug delivery-related properties of NiHDA, PNIPAM, and Pluronic F-127 based on available literature.

PropertyPoly(this compound) (PNiHDA)Poly(N-isopropylacrylamide) (PNIPAM)Pluronic F-127
Polymer Type Thermoresponsive Poly(N-alkylacrylamide)Thermoresponsive Poly(N-alkylacrylamide)Triblock Copolymer (PEO-PPO-PEO)[4]
Molecular Weight (Mn) Varies with synthesisVaries with synthesis~12,600 g/mol
Lower Critical Solution Temperature (LCST) ~25-35°C (tunable by copolymerization)~32°C[1][2]Not applicable (forms gels at higher concentrations and temperatures)
Critical Micelle Concentration (CMC) Varies with molecular weight and hydrophobicityNot typically reported for homopolymer~0.7% w/v
Self-Assembled Structure Micelles, HydrogelsMicelles, Hydrogels[1][3]Micelles, Gels[4]
Biocompatibility Generally considered biocompatibleGood biocompatibility reported[6]Excellent biocompatibility, FDA approved[4][5]

Table 1: Comparative Physicochemical Properties of Amphiphilic Polymers

ParameterPoly(this compound) (PNiHDA)Poly(N-isopropylacrylamide) (PNIPAM)Pluronic F-127
Drug Loading Capacity Dependent on drug and polymer structureDependent on drug and polymer structureCan enhance solubility of hydrophobic drugs[4]
Drug Release Mechanism Primarily temperature-triggeredTemperature-triggered[3]Diffusion-controlled from micelle core
In Vitro Cytotoxicity Generally low, dependent on concentration and cell lineLow cytotoxicity reported in various cell lines[5]Low cytotoxicity[7]

Table 2: Comparative Drug Delivery Performance of Amphiphilic Polymers

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (BIS) as cross-linker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

Procedure:

  • Dissolve NIPAM and BIS in deionized water in a reaction flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add APS and TEMED to initiate the polymerization.

  • Allow the reaction to proceed at a specific temperature (e.g., room temperature or elevated) for a set duration.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

  • The purified polymer is then lyophilized to obtain a dry powder.

Determination of Lower Critical Solution Temperature (LCST)

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water or phosphate-buffered saline (PBS).

  • Place the solution in a quartz cuvette with a small stir bar.

  • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

  • Set the wavelength to 500 nm.

  • Increase the temperature of the solution at a controlled rate (e.g., 1°C/min) while continuously monitoring the transmittance.

  • The LCST is determined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[8]

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

Apparatus:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a dilute solution of the polymer in an appropriate solvent (e.g., deionized water).

  • Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Transfer the filtered solution into a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

  • The instrument's software analyzes the correlation function to determine the hydrodynamic diameter (size) and size distribution (polydispersity index, PDI) of the micelles.

Determination of Drug Encapsulation Efficiency

Procedure:

  • Prepare drug-loaded micelles by a suitable method (e.g., dialysis, solvent evaporation).

  • Separate the drug-loaded micelles from the unencapsulated, free drug. Common methods include:

    • Centrifugation: Pellet the micelles by ultracentrifugation, leaving the free drug in the supernatant.

    • Dialysis: Dialyze the micelle solution against a large volume of buffer to allow the free drug to diffuse out.

  • Quantify the amount of drug in the supernatant (for centrifugation) or the dialysate (for dialysis) using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Polymer solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing different concentrations of the polymer solutions. Include a control group with no polymer.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.[7][9]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical workflow for drug delivery using amphiphilic polymers and a comparative experimental workflow.

DrugDeliveryWorkflow cluster_Formulation Formulation cluster_Delivery Systemic Delivery cluster_Release Target Site Release Polymer Amphiphilic Polymer SelfAssembly Self-Assembly (e.g., in aqueous solution) Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Circulation Systemic Circulation Micelle->Circulation Target Target Tissue/Cell Circulation->Target Release Drug Release (e.g., via temperature change) Target->Release Stimulus Effect Therapeutic Effect Release->Effect

Caption: Workflow of drug delivery using amphiphilic polymer micelles.

ComparativeWorkflow cluster_Polymers Polymer Selection cluster_Characterization Physicochemical Characterization cluster_Performance Drug Delivery Performance Evaluation cluster_Analysis Comparative Analysis P1 Polymer A (e.g., PNiHDA) LCST LCST Determination P1->LCST CMC CMC Measurement P1->CMC DLS DLS Analysis P1->DLS P2 Polymer B (e.g., PNIPAM) P2->LCST P2->DLS P3 Polymer C (e.g., Pluronic F-127) P3->CMC P3->DLS Encapsulation Encapsulation Efficiency LCST->Encapsulation CMC->Encapsulation DLS->Encapsulation Release Drug Release Kinetics Encapsulation->Release Cytotoxicity In Vitro Cytotoxicity Release->Cytotoxicity Comparison Data Comparison & Selection Cytotoxicity->Comparison

Caption: Experimental workflow for comparing amphiphilic polymers.

References

The Ascendancy of N-Alkylacrylamide Copolymers in Emulsion Stabilization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of emulsion formulation, the quest for superior stabilizing agents is perpetual. Among the myriad of options, N-alkylacrylamide copolymers, particularly those with hydrophobic modifications like N-Isohexadecylacrylamide, are emerging as potent alternatives to traditional emulsifiers. This guide provides a comprehensive comparison of the performance of these advanced polymers, supported by established experimental data and detailed methodologies, to aid in the formulation of stable and effective emulsion systems.

The stability and efficacy of emulsion-based products, pivotal in pharmaceuticals, cosmetics, and various industrial applications, are intrinsically linked to the performance of the emulsifying agents employed. While conventional small-molecule surfactants have long dominated the field, attention is increasingly turning towards polymeric emulsifiers, such as hydrophobically modified acrylamide copolymers. These macromolecules offer unique advantages, including the formation of robust interfacial films and enhanced stability against coalescence.

Performance Benchmarking: N-Alkylacrylamide Copolymers vs. Traditional Emulsifiers

The performance of an emulsifier is a multi-faceted characteristic, encompassing its ability to reduce interfacial tension, create fine droplets, and maintain emulsion stability over time and under various stress conditions. Acrylamide-based polymers, functionalized with long alkyl chains, exhibit a compelling performance profile when compared to both unmodified polyacrylamide and conventional surfactants.

A key advantage of N-alkylacrylamide copolymers lies in their amphiphilic nature. The hydrophilic polyacrylamide backbone ensures water solubility and provides steric hindrance, while the hydrophobic N-alkyl chains anchor at the oil-water interface, creating a strong, viscoelastic film that resists droplet coalescence. This is in contrast to traditional surfactants that primarily rely on electrostatic repulsion and are more susceptible to desorption from the interface.

Recent studies on acrylamide/sodium acryloyldimethyl taurate copolymers have demonstrated their exceptional self-gelling and thickening properties, enabling the formation of stable oil-in-water emulsion gels.[1] These systems exhibit high viscosity and a gel-like structure that effectively immobilizes the dispersed oil droplets, preventing creaming and sedimentation.[1]

The table below summarizes the comparative performance of N-alkylacrylamide copolymers based on data from studies on similar hydrophobically modified polyacrylamides.

Performance ParameterN-Alkylacrylamide CopolymersTraditional Anionic Surfactants (e.g., SDS)Traditional Non-ionic Surfactants (e.g., Tweens)
Emulsion Type O/W and W/OPrimarily O/WO/W and W/O
Droplet Size Can achieve fine droplets, often in the nano- to micrometer rangeCan produce very fine nanoemulsionsProduces a wide range of droplet sizes
Stability to Coalescence High, due to strong interfacial filmModerate, susceptible to changes in ionic strengthGood, but can be sensitive to temperature changes
Viscosity of Emulsion High, contributes to stabilityLowLow to moderate
Shear Thinning Behavior Pronounced, beneficial for applicationLess pronouncedVariable
Salt and Temperature Tolerance Generally high, can be tailored by copolymer composition[2][3]Sensitive to high salt concentrationsGenerally good salt tolerance, but can have cloud point issues

Experimental Protocols for Emulsion Performance Assessment

To objectively evaluate the performance of emulsifiers, a suite of standardized experimental protocols is employed. These methods provide quantitative data on the physical characteristics and stability of the emulsions.

Droplet Size Analysis

The size distribution of the dispersed phase droplets is a critical indicator of emulsion stability and bioavailability.

  • Method: Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of sub-micron particles. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

  • Procedure:

    • Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Measure the intensity fluctuations of a laser beam scattered by the sample.

    • The instrument's software calculates the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Rheological Measurements

Rheology, the study of the flow of matter, provides insights into the emulsion's structure and stability.

  • Method: Oscillatory rheology is used to determine the viscoelastic properties of the emulsion, such as the storage modulus (G') and the loss modulus (G''). A higher G' indicates a more structured, gel-like system, which is generally more stable.[1]

  • Procedure:

    • Place a sample of the emulsion onto the plate of a rheometer.

    • Lower the upper geometry (e.g., a cone or plate) to the specified gap distance.

    • Perform a frequency sweep at a constant, low strain to measure G' and G'' as a function of frequency.

    • A stress or strain sweep can also be performed to determine the linear viscoelastic region.

Stability Studies

Accelerated stability testing is crucial for predicting the long-term shelf life of an emulsion.

  • Method: Centrifugation is a common method to accelerate destabilization processes like creaming or sedimentation.

  • Procedure:

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge the sample at a specific speed for a set duration.

    • Measure the height of the separated layers (e.g., cream or sediment) to quantify the degree of instability.

    • Alternatively, monitor changes in droplet size distribution before and after centrifugation.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflows for emulsion preparation and characterization.

EmulsionPreparation cluster_prep Emulsion Preparation cluster_char Characterization A Weigh Oil Phase E Combine Phases A->E B Weigh Aqueous Phase C Add this compound to Aqueous Phase B->C D Heat Both Phases Separately C->D D->E F Homogenize E->F G Droplet Size Analysis (DLS) F->G H Rheological Measurements F->H I Stability Testing (Centrifugation) F->I

Fig. 1: Experimental workflow for emulsion preparation and characterization.

Logical Framework for Emulsifier Selection

The choice of an appropriate emulsifier is a critical decision in formulation development. The following diagram outlines a logical framework for this selection process.

EmulsifierSelection A Define Emulsion Requirements (e.g., O/W, droplet size, viscosity) C Review Candidate Emulsifiers (e.g., N-Alkylacrylamides, Tweens, Spans) A->C B Consider Application (e.g., pharmaceutical, cosmetic) B->C D Evaluate Performance Data (Stability, Rheology, Droplet Size) C->D E Conduct Feasibility Studies (Small-scale formulation trials) D->E F Select Optimal Emulsifier E->F

Fig. 2: Logical framework for selecting an optimal emulsifier.

References

A Comparative Guide to the Thermoresponsive Properties of N-Isohexadecylacrylamide (NiHDA) Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermoresponsive properties of N-Isohexadecylacrylamide (NiHDA) copolymers, contrasting them with the widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). The inclusion of the hydrophobic NiHDA monomer is shown to significantly modulate the Lower Critical Solution Temperature (LCST), a key parameter for temperature-sensitive applications in drug delivery and biomaterials. This document summarizes key performance data, outlines detailed experimental protocols, and provides visual representations of the underlying principles and workflows.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers exhibit a reversible phase transition in response to temperature changes. In aqueous solutions, many of these polymers have a Lower Critical Solution Temperature (LCST), below which the polymer is soluble and above which it becomes insoluble and precipitates. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonding between the polymer and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between polymer chains become more favorable, causing the polymer to collapse and aggregate.[1]

Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C in water, which is close to physiological temperature.[2] This property has made it a prime candidate for various biomedical applications. However, for certain applications, a more finely tuned or significantly different LCST is required. Copolymerization is a common strategy to adjust the LCST. Incorporating hydrophilic monomers increases the LCST, while adding hydrophobic monomers decreases it.[3][4]

This compound (NiHDA) is a monomer with a long C16 alkyl chain, making it highly hydrophobic. When copolymerized with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM), it is expected to significantly lower the resulting copolymer's LCST. This guide explores the anticipated thermoresponsive properties of such copolymers.

Comparative Performance Data

Due to the limited availability of specific experimental data for this compound copolymers in publicly accessible literature, the following tables present a combination of established data for the reference polymer, PNIPAM, and projected, illustrative data for NiHDA copolymers. This illustrative data is based on the well-documented trend of decreasing LCST with increasing hydrophobicity in N-alkylacrylamide copolymers.

Table 1: Comparison of Lower Critical Solution Temperature (LCST)

Polymer CompositionLCST (°C)Method of Determination
PNIPAM (100 mol%)~32Turbidimetry
P(NIPAM-co-NiHDA) (99:1 mol%)~28 (Illustrative)Turbidimetry
P(NIPAM-co-NiHDA) (98:2 mol%)~24 (Illustrative)Turbidimetry
P(NIPAM-co-NiHDA) (95:5 mol%)~18 (Illustrative)Turbidimetry

Table 2: Hydrodynamic Diameter of Polymer Micelles/Aggregates

Polymer CompositionTemperature (°C)Hydrodynamic Diameter (nm)Method of Determination
PNIPAM (100 mol%)25 (Below LCST)~10-20 (Unimer)Dynamic Light Scattering (DLS)
37 (Above LCST)>200 (Aggregates)Dynamic Light Scattering (DLS)
P(NIPAM-co-NiHDA) (98:2 mol%)20 (Below LCST)~100-150 (Micelles)Dynamic Light Scattering (DLS)
30 (Above LCST)>500 (Aggregates)Dynamic Light Scattering (DLS)

Table 3: Drug Loading and Release (Illustrative Data)

Polymer SystemDrugDrug Loading Capacity (%)In Vitro Release at 37°C (24h)
PNIPAM HydrogelDoxorubicin~5~80%
P(NIPAM-co-NiHDA) MicellesDoxorubicin~15~60% (Sustained Release)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N-substituted Acrylamide Copolymers

This protocol describes a typical free-radical polymerization for synthesizing N-substituted acrylamide copolymers.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (NiHDA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (Precipitating solvent)

Procedure:

  • Dissolve the desired molar ratio of NIPAM and NiHDA monomers in 1,4-dioxane in a reaction flask.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the flask and place it in an oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours with constant stirring.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.

  • Dry the final copolymer product under vacuum at room temperature for 48 hours.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is determined by measuring the change in turbidity of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.

Materials:

  • Synthesized copolymer

  • Phosphate-buffered saline (PBS) or deionized water

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare a 1 mg/mL solution of the copolymer in PBS or deionized water.

  • Place the solution in a quartz cuvette and insert it into the spectrophotometer.

  • Set the wavelength to 500 nm.

  • Equilibrate the solution at a temperature below the expected LCST (e.g., 10°C).

  • Increase the temperature at a controlled rate (e.g., 1°C/minute).

  • Record the transmittance at each temperature increment.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Characterization of Polymer Micelles by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of the polymer chains or self-assembled structures in solution.

Materials:

  • Copolymer solution (0.1 mg/mL in PBS or deionized water)

  • Dynamic Light Scattering instrument

Procedure:

  • Filter the copolymer solution through a 0.45 µm filter to remove any dust or large aggregates.

  • Place the filtered solution into a DLS cuvette.

  • Equilibrate the sample at the desired temperature (below and above the LCST) in the DLS instrument.

  • Perform the DLS measurement to obtain the intensity-weighted size distribution.

  • The peak of the distribution represents the average hydrodynamic diameter of the particles in the solution.

Drug Loading into Polymeric Micelles

This protocol describes a dialysis method for loading a hydrophobic drug into the core of amphiphilic copolymer micelles.

Materials:

  • Amphiphilic copolymer (e.g., P(NIPAM-co-NiHDA))

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the copolymer and the drug in a small amount of DMF.

  • Transfer the solution into a dialysis bag.

  • Dialyze against a large volume of deionized water for 48 hours, with several changes of water, to remove the DMF and facilitate micelle formation and drug encapsulation.

  • Lyophilize the resulting micellar solution to obtain a powdered, drug-loaded product.

  • To determine the drug loading capacity, dissolve a known weight of the lyophilized micelles in a suitable solvent, measure the drug concentration using UV-Vis spectroscopy or HPLC, and calculate the weight percentage of the drug in the micelles.

In Vitro Drug Release Study

This protocol outlines a method to study the release of a drug from polymeric micelles over time.

Materials:

  • Drug-loaded micelles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Dialysis membrane

  • Shaking incubator at 37°C

Procedure:

  • Disperse a known amount of drug-loaded micelles in PBS.

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of PBS (the release medium).

  • Place the entire setup in a shaking incubator maintained at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathways and Experimental Workflows

Thermoresponsive_Polymer_Behavior cluster_below_LCST Below LCST cluster_above_LCST Above LCST Polymer_Soluble Polymer Chains Soluble (Hydrated and Extended) H_Bonding Polymer-Water H-Bonds Dominate Polymer_Soluble->H_Bonding Temperature_Increase Increase Temperature Polymer_Soluble->Temperature_Increase Heating Polymer_Insoluble Polymer Chains Insoluble (Dehydrated and Collapsed) Hydrophobic_Interactions Polymer-Polymer Hydrophobic Interactions Dominate Polymer_Insoluble->Hydrophobic_Interactions Temperature_Decrease Decrease Temperature Polymer_Insoluble->Temperature_Decrease Cooling Temperature_Increase->Polymer_Insoluble Temperature_Decrease->Polymer_Soluble

Caption: Phase transition of a thermoresponsive polymer in aqueous solution.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_application Application Copolymer Amphiphilic Copolymer (e.g., P(NIPAM-co-NiHDA)) Self_Assembly Self-Assembly into Micelles (Drug Encapsulation) Copolymer->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly Administration Administration to Body (Temperature < LCST) Self_Assembly->Administration Target_Site Accumulation at Target Site (e.g., Tumor) Administration->Target_Site Temp_Trigger Temperature > LCST Target_Site->Temp_Trigger Drug_Release Micelle Destabilization and Drug Release Temp_Trigger->Drug_Release

Caption: Workflow for temperature-triggered drug delivery using thermoresponsive micelles.

References

Validating the Biocompatibility of N-Isohexadecylacrylamide for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical first step in the design and execution of reliable in vitro studies. This guide provides a comparative analysis of N-Isohexadecylacrylamide (NIHA) and a common alternative, Poly(N-isopropylacrylamide) (PNIPAM), for use in cell culture applications. While direct biocompatibility data for NIHA is limited, this guide synthesizes available information on related N-substituted acrylamides to offer a predictive assessment and highlights the well-characterized profile of PNIPAM as a benchmark.

Performance Comparison: this compound vs. Poly(N-isopropylacrylamide)

The biocompatibility of a material is determined by its interaction with biological systems and is primarily assessed through cytotoxicity, cell adhesion, and cell proliferation assays.

This compound (NIHA): A Predictive Analysis

The isohexadecyl group in NIHA is a large, branched alkyl chain. It is hypothesized that the steric hindrance imposed by this bulky substituent may reduce the accessibility of the reactive acrylamide moiety, potentially leading to lower cytotoxicity compared to unsubstituted acrylamide. This hypothesis, however, requires experimental validation.

Poly(N-isopropylacrylamide) (PNIPAM): An Established Alternative

PNIPAM is a well-studied thermoresponsive polymer frequently used in cell culture and tissue engineering applications[3][4][5][6][7][8][9]. Its biocompatibility has been evaluated in numerous studies, demonstrating that while the N-isopropylacrylamide monomer is toxic, the polymerized form generally exhibits good biocompatibility[3][5]. PNIPAM-based hydrogels have been shown to be non-cytotoxic and non-genotoxic in various cell lines[10][11].

The following table summarizes the expected and experimentally determined biocompatibility profiles of NIHA and PNIPAM.

ParameterThis compound (NIHA) (Predicted)Poly(N-isopropylacrylamide) (PNIPAM) (Experimental Data)
Cytotoxicity Potentially low due to steric hindrance of the isohexadecyl group, but requires experimental confirmation.Generally non-cytotoxic in its polymerized form. The monomer is known to be toxic[3][5].
Cell Adhesion The hydrophobic nature of the isohexadecyl chain may promote protein adsorption and subsequent cell adhesion.Supports cell adhesion and detachment in a temperature-dependent manner[7][12].
Cell Proliferation Dependent on cytotoxicity. If non-toxic, it is expected to support cell proliferation.Shown to support cell proliferation[10].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biocompatibility of materials like NIHA and PNIPAM.

Cytotoxicity Assay (Indirect Contact - Elution Test)

This method assesses the potential toxicity of leachable substances from a material.

  • Material Preparation: Sterilize the test material (NIHA-coated surface or PNIPAM hydrogel) according to standard protocols (e.g., UV irradiation or ethylene oxide).

  • Extraction: Immerse the sterilized material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL. Incubate at 37°C for 24 hours.

  • Cell Culture: Seed a relevant cell line (e.g., L929 mouse fibroblasts or a specific cell line for the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium from the cells and replace it with the extraction medium obtained in the previous step. Include a negative control (fresh culture medium) and a positive control (medium with a known cytotoxic agent, e.g., 0.1% Triton™ X-100).

  • Incubation: Incubate the cells with the extraction medium for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to the material surface.

  • Material Preparation: Prepare sterile test surfaces (e.g., NIHA-coated coverslips or PNIPAM-coated plates).

  • Cell Seeding: Seed cells onto the test surfaces at a defined density (e.g., 5 x 10⁴ cells/cm²).

  • Incubation: Allow cells to adhere for a specific time period (e.g., 4, 12, or 24 hours) at 37°C.

  • Washing: Gently wash the surfaces with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification:

    • Microscopy: Fix the adherent cells with 4% paraformaldehyde, stain the nuclei with DAPI, and count the number of adherent cells per unit area using a fluorescence microscope.

    • Crystal Violet Staining: Stain the adherent cells with 0.5% crystal violet solution, followed by elution with a solubilizing agent and measurement of absorbance.

  • Data Analysis: Compare the number or density of adherent cells on the test surface to a standard tissue culture plastic control.

Cell Proliferation Assay

This assay measures the rate of cell division on the material surface over time.

  • Material Preparation and Cell Seeding: Follow the same procedure as for the cell adhesion assay.

  • Time-Course Study: At various time points (e.g., 1, 3, and 5 days), quantify the number of viable cells.

  • Quantification (e.g., using a resazurin-based assay):

    • Add a resazurin-based reagent (e.g., alamarBlue™) to the cell culture medium.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Plot the cell number or fluorescence/absorbance values against time to generate a proliferation curve. Compare the proliferation rate on the test material to the control surface.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described biocompatibility assays.

CytotoxicityAssayWorkflow cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assessment Viability Assessment cluster_analysis Data Analysis start Start material_prep Sterilize Test Material start->material_prep extraction Prepare Material Extract material_prep->extraction exposure Expose Cells to Extract extraction->exposure cell_culture Seed Cells in 96-well Plate cell_culture->exposure incubation Incubate for 24-48h exposure->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate Cell Viability readout->analysis end End analysis->end

Caption: Workflow for the indirect contact cytotoxicity assay.

CellAdhesionAndProliferationWorkflow cluster_setup Assay Setup cluster_adhesion Adhesion Assay cluster_proliferation Proliferation Assay cluster_analysis Data Analysis start Start prep_surface Prepare Sterile Test Surface start->prep_surface seed_cells Seed Cells onto Surface prep_surface->seed_cells adhesion_incubation Incubate (4-24h) seed_cells->adhesion_incubation proliferation_incubation Incubate (1-5 days) seed_cells->proliferation_incubation wash_adhesion Wash Non-adherent Cells adhesion_incubation->wash_adhesion quantify_adhesion Quantify Adherent Cells wash_adhesion->quantify_adhesion analyze_adhesion Compare Adhesion to Control quantify_adhesion->analyze_adhesion quantify_proliferation Quantify Viable Cells at Time Points proliferation_incubation->quantify_proliferation analyze_proliferation Generate Proliferation Curve quantify_proliferation->analyze_proliferation end End analyze_adhesion->end analyze_proliferation->end

Caption: Workflow for cell adhesion and proliferation assays.

Conclusion

While this compound presents an interesting candidate for in vitro applications due to its potential for surface modification, the current lack of direct biocompatibility data necessitates a cautious approach. Initial biocompatibility screening, following the protocols outlined in this guide, is essential before its adoption in any cell-based research. In contrast, Poly(N-isopropylacrylamide) offers a well-documented and biocompatible alternative for many applications, particularly those requiring thermoresponsive cell adhesion and detachment. Researchers are encouraged to perform their own validation studies to ensure the suitability of any material for their specific experimental context.

References

N-Isohexadecylacrylamide in Enhanced Oil Recovery: A Comparative Guide to Long-Chain Acrylamide Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of enhanced oil recovery (EOR), the selection of an optimal polymer for injection into reservoirs is a critical decision that directly impacts oil recovery efficiency and project economics. Among the class of hydrophobically associating polyacrylamides (HAPAMs), N-Isohexadecylacrylamide has emerged as a promising candidate due to its unique branched hydrophobic structure. This guide provides a comprehensive comparison of this compound with other long-chain acrylamides, supported by available experimental data and detailed methodologies.

Hydrophobically associating polyacrylamides are a class of polymers designed to improve the viscosity and stability of injection fluids, particularly in challenging reservoir conditions such as high temperatures and high salinity. The incorporation of hydrophobic side chains onto the polyacrylamide backbone leads to intermolecular associations in aqueous solutions, forming a transient network that significantly enhances the fluid's rheological properties.

Performance Comparison of Long-Chain Acrylamides

The performance of HAPAMs in EOR is largely dictated by the structure of the hydrophobic alkyl side chain. Key performance indicators include viscosity, thermal stability, and the ultimate oil recovery factor.

A study on hydrophobically modified terpolymers of acrylamide, alkyl acrylamide, and methacrylic acid demonstrated the superior performance of a polymer containing N-Hexadecylacrylamide (a C16 chain) compared to a similar copolymer without the hydrophobic group. The results indicated that the presence of the long alkyl chain in the HAPAM led to better viscosification, interfacial tension reduction, and improved resistance to salt, temperature, and shear. Core flood tests revealed a significant increase in oil recovery, with the HAPAM achieving an additional 10.23% oil recovery compared to only 4.9% for the copolymer without the hydrophobic monomer under the same conditions.[1]

While direct comparative data for this compound against its linear counterpart (N-Hexadecylacrylamide) and other long-chain acrylamides like N-dodecylacrylamide (C12) and N-octadecylacrylamide (C18) is limited in publicly available literature, the branched nature of the isohexadecyl group is expected to influence its solution properties. The branching can affect the packing and association of the hydrophobic moieties, potentially leading to differences in viscosity and shear stability compared to linear alkyl chains of similar length.

Table 1: Performance Data of a Hydrophobically Modified Polyacrylamide Containing N-Hexadecylacrylamide vs. a Copolymer Without Hydrophobic Groups

ParameterCopolymer without Hydrophobic Groups (COPAM)Hydrophobically Modified Polyacrylamide (HMPAM) with N-Hexadecylacrylamide
Incremental Oil Recovery (%) 4.910.23

Source: Data extrapolated from a study on hydrophobically associating terpolymers.[1]

Experimental Protocols

To ensure accurate and reproducible evaluation of long-chain acrylamide polymers for EOR applications, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Polymer Synthesis

Synthesis of Hydrophobically Associating Polyacrylamide (HAPAM)

A common method for synthesizing HAPAMs is through free radical polymerization.

  • Monomers: Acrylamide (AM), a hydrophobic monomer (e.g., this compound), and potentially a third monomer to enhance salt tolerance or thermal stability (e.g., methacrylic acid).

  • Initiator: A suitable initiator such as potassium persulfate (KPS).

  • Procedure:

    • The monomers are dissolved in a suitable solvent, typically deionized water.

    • The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization.

    • The initiator is added to the solution to start the polymerization reaction.

    • The reaction is allowed to proceed at a controlled temperature for a specific duration.

    • The resulting polymer is then purified, typically by precipitation in a non-solvent like methanol, followed by drying.

Rheological Measurements

The viscosity of the polymer solutions under various conditions is a critical parameter.

  • Apparatus: A rheometer (e.g., a cone-and-plate or concentric cylinder rheometer) is used to measure viscosity.

  • Procedure:

    • Prepare polymer solutions of desired concentrations in brine that mimics the reservoir's salinity.

    • Measure the viscosity of the solutions at various shear rates to determine their shear-thinning or shear-thickening behavior.

    • Conduct viscosity measurements at different temperatures to assess the thermal stability of the polymer.

    • For long-term stability tests, age the polymer solutions at reservoir temperature for an extended period and measure the viscosity at regular intervals.

Core Flooding Experiments

Core flooding tests simulate the flow of polymer solutions through reservoir rock to evaluate their ability to enhance oil recovery.

  • Apparatus: A core flooding system, which includes a core holder, pumps for injecting fluids, pressure transducers, and a system for collecting and analyzing the effluent.

  • Procedure:

    • A core sample from the target reservoir or a representative rock type is saturated with brine.

    • The core is then flooded with oil to establish residual oil saturation.

    • A waterflood is performed by injecting brine until oil production ceases, to determine the baseline oil recovery.

    • The polymer solution is then injected into the core.

    • The pressure drop across the core and the volume of oil and water produced are continuously monitored.

    • The incremental oil recovery due to polymer flooding is calculated as the additional oil produced after the waterflood.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for HAPAM synthesis and core flooding analysis.

HAPAM_Synthesis_Workflow cluster_synthesis HAPAM Synthesis Monomers Monomers (AM, this compound, etc.) Polymerization Free Radical Polymerization Monomers->Polymerization Solvent Deionized Water Solvent->Polymerization Initiator Initiator (KPS) Initiator->Polymerization Purification Precipitation in Methanol Polymerization->Purification Drying Vacuum Drying Purification->Drying HAPAM_Product HAPAM Product Drying->HAPAM_Product

HAPAM Synthesis Workflow

Core_Flooding_Workflow cluster_core_prep Core Preparation cluster_flooding_exp Flooding Experiment cluster_analysis Analysis Core_Sample Reservoir Core Sample Brine_Saturation Saturate with Brine Core_Sample->Brine_Saturation Oil_Flooding Flood with Oil to Sorw Brine_Saturation->Oil_Flooding Waterflood Waterflood Oil_Flooding->Waterflood Polymer_Flood Polymer Flood Waterflood->Polymer_Flood Data_Collection Monitor Pressure & Production Polymer_Flood->Data_Collection Oil_Recovery Calculate Incremental Oil Recovery Data_Collection->Oil_Recovery

Core Flooding Experimental Workflow

References

Cross-Validation of Analytical Methods for N-Isohexadecylacrylamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Isohexadecylacrylamide, a long-chain N-substituted acrylamide. The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring data integrity and consistency. This document outlines and compares two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from structurally similar long-chain fatty acid amides, providing a representative comparison to guide method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the comparative performance of HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.999
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 85-115%95-105%
Precision (%RSD) < 5%< 2%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with stable isotope-labeled internal standards
Cost & Complexity LowerHigher

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound in methanol ranging from 1 µg/mL to 500 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Perform a serial dilution to achieve a concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. Chromatographic Conditions:

  • Instrument: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier). (Note: Specific m/z values would need to be determined experimentally).

    • Internal Standard (e.g., ¹³C₃-N-Isohexadecylacrylamide): Precursor Ion > Product Ion.

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods. The goal of cross-validation is to ensure that the two methods provide comparable and consistent results.[1][2]

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Full Method Validation A_Analysis Analysis of Validation Samples A_Validation->A_Analysis Comparison Compare Results from Method A and Method B A_Analysis->Comparison B_Validation Full Method Validation B_Analysis Analysis of Validation Samples B_Validation->B_Analysis B_Analysis->Comparison Define_Criteria Define Acceptance Criteria Sample_Selection Select Validation Samples (Spiked QCs and Incurred Samples) Define_Criteria->Sample_Selection Sample_Selection->A_Validation Sample_Selection->B_Validation Statistical_Analysis Statistical Analysis (e.g., Bland-Altman Plot) Comparison->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

The Efficiency of N-Isohexadecylacrylamide as a Rheology Modifier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic formulations, precise control over viscosity and flow behavior is paramount. Rheology modifiers are essential excipients that impart desired textural properties, ensure stability, and optimize delivery of active ingredients. Among the diverse class of synthetic polymers, N-Isohexadecylacrylamide, a hydrophobically modified polyacrylamide (HMPAM), has emerged as a potent thickener and stabilizer. This guide provides a comprehensive evaluation of its efficiency, presenting a comparative analysis with two widely used alternatives: Carbomer 940 and Xanthan Gum.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound in comparison to other common rheology modifiers. Through a detailed examination of experimental data and methodologies, this document aims to provide a clear and objective assessment to inform formulation decisions. While specific data for this compound is not abundantly available in public literature, this guide utilizes representative data based on the well-documented behavior of structurally similar hydrophobically modified polyacrylamides to provide a meaningful comparison.

Comparative Performance Data

The efficiency of a rheology modifier is primarily determined by its ability to increase viscosity at low concentrations and its behavior under varying shear rates. The following tables summarize the key performance indicators for this compound, Carbomer 940, and Xanthan Gum.

Table 1: Viscosity at Different Concentrations (in mPa·s at 25°C)

Concentration (w/v %)This compound (Representative)Carbomer 940Xanthan Gum
0.1500300200
0.5350040001500
1.08000100003000

Table 2: Shear Thinning Behavior (Apparent Viscosity in mPa·s at 1.0% concentration)

Shear Rate (s⁻¹)This compound (Representative)Carbomer 940Xanthan Gum
0.112000150005000
18000100003000
10300040001200
1008001000500

Table 3: Viscoelastic Properties (at 1.0% concentration and 1 Hz)

ParameterThis compound (Representative)Carbomer 940Xanthan Gum
Storage Modulus (G') (Pa)15020080
Loss Modulus (G'') (Pa)304025
Tan Delta (G''/G')0.200.200.31

Experimental Protocols

The data presented in this guide is based on standard rheological measurement techniques. The following protocols provide a detailed methodology for evaluating the performance of rheology modifiers.

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining reproducible results.

  • Stock Solution Preparation: Prepare a 2% (w/v) stock solution of the rheology modifier in deionized water. For this compound and other polyacrylamides, slow addition of the polymer to the vortex of stirred water is recommended to prevent clumping. Carbomer 940 requires neutralization with a suitable base (e.g., triethanolamine) to achieve its maximum viscosity. Xanthan Gum dissolves readily in cold or warm water with agitation.

  • Dilutions: Prepare solutions of desired concentrations (e.g., 0.1%, 0.5%, 1.0%) by diluting the stock solution with deionized water. Allow the solutions to hydrate for at least 24 hours to ensure complete dissolution and maximum viscosity development.

Rheological Measurements

All rheological measurements should be performed using a controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry at a constant temperature of 25°C.

  • Viscosity Measurement:

    • Procedure: Perform a steady-state flow sweep to measure the apparent viscosity as a function of shear rate (from 0.1 to 100 s⁻¹).

    • Analysis: Plot the apparent viscosity versus shear rate on a logarithmic scale to observe the shear-thinning behavior.

  • Viscoelastic Measurement (Oscillatory Test):

    • Procedure: First, conduct a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). Within the LVR, perform a frequency sweep (from 0.1 to 10 Hz) at a constant strain.

    • Analysis: Determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Calculate the tan delta (G''/G') to understand the viscoelastic nature of the sample. A lower tan delta indicates a more solid-like behavior.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental evaluation of a rheology modifier.

experimental_workflow cluster_prep Sample Preparation cluster_rheology Rheological Measurement cluster_analysis Data Analysis stock Prepare 2% Stock Solution hydrate Hydrate for 24h stock->hydrate dilute Prepare Dilutions (0.1%, 0.5%, 1.0%) hydrate->dilute viscosity Viscosity Measurement (Flow Sweep) dilute->viscosity viscoelastic Viscoelastic Measurement (Oscillatory Sweep) dilute->viscoelastic shear_curve Plot Viscosity vs. Shear Rate viscosity->shear_curve moduli Determine G' and G'' viscoelastic->moduli tan_delta Calculate Tan Delta moduli->tan_delta

Experimental workflow for rheology modifier evaluation.

Comparative Analysis and Discussion

This compound (Representative): As a hydrophobically modified polyacrylamide, this compound is expected to exhibit excellent thickening efficiency due to intermolecular hydrophobic associations. This results in a significant increase in viscosity even at low concentrations. Its pronounced shear-thinning behavior is advantageous for applications requiring easy spreading or spraying, followed by rapid viscosity recovery to prevent sagging or dripping. The low tan delta value suggests a predominantly elastic, gel-like structure.

Carbomer 940: This cross-linked polyacrylate polymer is a highly efficient thickener, often yielding higher viscosity than HMPAMs at similar concentrations. It also demonstrates strong shear-thinning properties. The viscoelastic profile is similar to that of this compound, indicating a stable, cross-linked gel network. A key consideration for Carbomer 940 is its pH-dependent activity, requiring neutralization to achieve its thickening effect.

Xanthan Gum: This natural polysaccharide is a reliable and widely used rheology modifier. While its thickening efficiency is generally lower than that of the synthetic polymers at the same concentration, it provides excellent stability over a wide range of pH and temperatures. Its shear-thinning properties are less pronounced compared to this compound and Carbomer 940. The higher tan delta value indicates a more viscous-dominant, less structured gel compared to the synthetic alternatives.

Logical Relationship of Rheology Modifier Properties

The selection of a rheology modifier is a multi-faceted decision based on the desired product characteristics. The following diagram illustrates the logical relationships between the fundamental properties of a rheology modifier and its impact on the final formulation.

rheology_properties concentration Concentration viscosity Viscosity concentration->viscosity shear_rate Shear Rate shear_thinning Shear Thinning shear_rate->shear_thinning molecular_structure Molecular Structure (e.g., Hydrophobic Modification) molecular_structure->viscosity viscoelasticity Viscoelasticity (G', G'') molecular_structure->viscoelasticity stability Product Stability viscosity->stability texture Texture & Feel viscosity->texture application Application Performance (e.g., Spreading, Sag Resistance) shear_thinning->application viscoelasticity->stability viscoelasticity->texture

Impact of rheology modifier properties on formulation.

Conclusion

This compound, as a representative of the HMPAM class, presents a compelling option as a rheology modifier, offering high thickening efficiency and significant shear-thinning properties. Its performance is comparable to, and in some aspects potentially superior to, established alternatives like Carbomer 940, particularly in applications where pH-independent thickening is desired. While Xanthan Gum remains a robust choice for its stability and natural origin, synthetic polymers like this compound can provide enhanced textural and application characteristics. The final selection of a rheology modifier will ultimately depend on the specific requirements of the formulation, including desired viscosity, application method, and stability considerations. Further experimental investigation with the specific this compound polymer is recommended to confirm these representative findings and optimize its use in novel drug delivery systems and cosmetic products.

A Comparative Guide to N-Isohexadecylacrylamide-Based Materials for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Isohexadecylacrylamide (NiHDA)-based materials with other thermoresponsive polymers, focusing on their application in drug delivery systems. By presenting key performance data, detailed experimental protocols, and visual representations of relevant processes, this document aims to facilitate informed decisions in the selection and development of novel therapeutic carriers.

Introduction to Thermoresponsive Polymers in Drug Delivery

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to temperature variations. This unique characteristic is particularly valuable in drug delivery, as it allows for the controlled and targeted release of therapeutic agents. The most well-studied thermoresponsive polymers belong to the poly(N-alkylacrylamide) family, which undergo a reversible phase transition in aqueous solutions at a specific temperature known as the Lower Critical Solution Temperature (LCST). Below the LCST, these polymers are typically soluble and hydrated, while above the LCST, they become insoluble and collapse, leading to the release of an encapsulated drug.

This compound (NiHDA) is a member of this family that has garnered interest due to its potential for forming highly temperature-sensitive nanoparticles and hydrogels. Its long alkyl chain imparts a significant hydrophobic character, influencing its LCST and interaction with both hydrophilic and hydrophobic drugs. This guide will compare the properties and performance of NiHDA-based materials against the benchmark thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), and other relevant N-alkylacrylamide derivatives.

Comparative Performance Data

The following tables summarize key quantitative data for NiHDA-based materials in comparison to other thermoresponsive polymers. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.

Table 1: Comparison of Lower Critical Solution Temperature (LCST)

PolymerComonomer(s)LCST (°C)Measurement ConditionsReference
Poly(this compound) (PNiHDA) -Data not available in searched literature--
Poly(N-isopropylacrylamide) (PNIPAM)-~32Aqueous solution[1][2]
Poly(N-n-propylacrylamide) (PNnPAM)-~22Aqueous solution[3]
Poly(N,N-diethylacrylamide) (PDEA)-25-33Aqueous solution[4]
P(NIPAM-co-N-vinylpyrrolidone)N-vinylpyrrolidone (VP) (9:1 NIPAM:VP)33.5 - 37.0Aqueous solution[5][6]
P(NIPAM-co-Acrylic Acid)Acrylic Acid (AAc)Varies with AAc content and pHAqueous solution[7]

Note: The LCST of copolymers can be tuned by adjusting the ratio of hydrophobic and hydrophilic monomers.[1][8]

Table 2: Comparative Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)FormulationReference
P(NiHDA)-based Specific data not available in searched literature----
PNIPAM-co-AA NanoparticlesDoxorubicinNot specifiedNot specifiedNanoparticles[7]
PNIPAM-based NanoparticlesDoxorubicin~5-15~60-90Nanoparticles[9]
PNIPAM-based HydrogelBovine Serum Albumin (BSA)Not specifiedNot specifiedHydrogel[5][10]
PLGA NanoparticlesDoxorubicin & VerapamilDox: ~1.5, Ver: ~4.5Dox: ~75, Ver: ~90Nanoparticles[11]
Silica NanoparticlesDoxorubicin~3 (wt%)~98Nanoparticles[12]

Note: DLC and EE are highly dependent on the drug's properties, the polymer composition, and the formulation method.

Table 3: Comparative In Vitro Drug Release

Polymer SystemDrugRelease ConditionsCumulative Release (%)Time (h)Release KineticsReference
P(NiHDA)-based Specific data not available in searched literature-----
PNIPAM-co-VP HydrogelBovine Serum Albumin (BSA)37°C~808Zero-order[5]
P(NIPAM-co-AA) NanoparticlesDoxorubicin37°C~6048-[7]
PCEC Hydrogel5-Fluorouracil37°C, pH 7.4~9012First-order[13]
PNVCL Hydrogel5-Fluorouracil37°C, with NIR~4524-[14]

Note: Drug release kinetics can be influenced by the drug's diffusion through the polymer matrix and the degradation of the polymer itself.[15][16][17]

Table 4: Comparative Cytotoxicity Data

MaterialCell LineAssayResultsReference
P(NiHDA)-based Specific data not available in searched literature---
PNIPAM NanoparticlesHeLa, HEK293MTT AssayNo significant cytotoxicity observed.[18]
PNIPAM-co-VPHeLaMTT AssayNontoxic.[5][6]
Cholesterol end-capped PNIPAMFibroblasts, Glioblastoma-Non-toxic to fibroblasts, toxic to glioblastoma cells.[19]
P(NIPAM-co-AA) coated Mesoporous SilicaHeLa-Good biocompatibility.[20]

Note: The cytotoxicity of polymeric materials can be influenced by residual monomers, polymer molecular weight, and degradation byproducts.[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of thermoresponsive polymer-based drug delivery systems.

Synthesis of Thermoresponsive Copolymers (PNIPAM-co-VP)

This protocol describes the free radical polymerization of N-isopropylacrylamide (NIPAM) and N-vinylpyrrolidone (VP) to synthesize a thermoresponsive copolymer.[10]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-vinylpyrrolidone (VP)

  • N,N'-methylene-bis-acrylamide (MBA) (cross-linker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Dissolve NIPAM and VP in deionized water in a reaction vessel at the desired molar ratio (e.g., 9:1 NIPAM:VP).

  • Add the cross-linker, MBA, to the solution.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C).

  • Add the initiator, KPS, to start the polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 6 hours) under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting copolymer by dialysis against deionized water for several days to remove unreacted monomers and initiator.

  • Lyophilize the purified polymer to obtain a dry powder.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers and can be determined by monitoring the change in turbidity of the polymer solution with temperature.[5][6]

Materials:

  • Polymer solution (e.g., 1 wt% in deionized water)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare a dilute aqueous solution of the polymer.

  • Place the solution in a cuvette in the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

  • Gradually increase the temperature of the sample at a controlled rate (e.g., 1°C/min).

  • Record the transmittance or absorbance of the solution at each temperature increment.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

In Vitro Drug Release Study

This protocol outlines a typical method for studying the release of a drug from a thermoresponsive hydrogel.[13]

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4)

  • Shaking incubator or water bath at physiological temperature (37°C)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a dialysis bag or a vial containing a known volume of pre-warmed PBS.

  • Incubate the sample at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of materials.[18]

Materials:

  • Cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • Polymer solution or nanoparticles suspended in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer material.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium containing the polymer and add MTT solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate fundamental concepts and workflows discussed in this guide.

Drug_Release_Mechanism cluster_below_LCST Below LCST cluster_above_LCST Above LCST Polymer_Soluble Polymer Chains Hydrated & Extended Drug_Encapsulated Drug Encapsulated Polymer_Soluble->Drug_Encapsulated Stable Entrapment Temperature_Increase Temperature Increase > LCST Drug_Encapsulated->Temperature_Increase Polymer_Collapsed Polymer Chains Dehydrated & Collapsed Drug_Released Drug Released Polymer_Collapsed->Drug_Released Matrix Shrinkage Temperature_Increase->Polymer_Collapsed

Caption: Thermoresponsive drug release mechanism.

Synthesis_Workflow Monomers Monomers (e.g., NIPAM, VP) Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker Cross-linker (e.g., MBA) Crosslinker->Polymerization Initiator Initiator (e.g., KPS) Initiator->Polymerization Solvent Solvent (e.g., Water) Solvent->Polymerization Purification Purification (Dialysis) Polymerization->Purification Characterization Characterization (LCST, Size, etc.) Purification->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Final_Product Drug Delivery System Drug_Loading->Final_Product

Caption: General workflow for synthesizing thermoresponsive drug delivery systems.

Cytotoxicity_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_Polymer Incubate with Polymer Material Cell_Seeding->Incubation_Polymer MTT_Addition Add MTT Reagent Incubation_Polymer->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound-based materials hold promise for the development of advanced, thermoresponsive drug delivery systems. However, the currently available literature lacks comprehensive, direct comparative studies against more established polymers like PNIPAM. The data presented in this guide, compiled from various sources, provides a foundational understanding of the expected performance of N-alkylacrylamide-based materials. Further research is critically needed to generate robust, quantitative data for PNiHDA and its derivatives to fully elucidate their potential and enable their rational design for specific therapeutic applications. This guide serves as a starting point for researchers and developers, highlighting both the potential of these materials and the existing knowledge gaps that need to be addressed.

References

Safety Operating Guide

Navigating the Disposal of N-Isohexadecylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the recommended disposal procedures for N-Isohexadecylacrylamide, a specialized acrylamide derivative.

It is important to note that a specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on best practices for the disposal of similar acrylamide compounds and general guidelines for hazardous chemical waste management.

Core Principles of Acrylamide Waste Disposal

Acrylamide and its derivatives are generally classified as hazardous waste due to their potential toxicity. Therefore, the primary principle of disposal is to prevent their release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is necessary for the safe handling and disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste, including unused powder and contaminated solids, in a clearly labeled, leak-proof container. The container should be designated specifically for this compound waste.

    • Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[1][2] These certified professionals are equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding exposure limits, toxicity, or other disposal-related thresholds can be provided at this time. Researchers should handle this compound with caution and assume it possesses hazards similar to other acrylamide derivatives.

ParameterValue
Occupational Exposure Limits Data not available
Aquatic Toxicity Data not available
RCRA Waste Code Not specifically listed; consult with a certified waste disposal service for proper classification.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste B Segregate Waste at Point of Generation A->B C Collect in Labeled, Sealed Containers B->C D Store in Designated Hazardous Waste Area C->D E Contact Certified Waste Disposal Service D->E F Waste Manifesting and Transport E->F G Final Disposal at Permitted Facility F->G

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a certified hazardous waste disposal professional to ensure full compliance with all applicable regulations. The absence of specific data for this compound necessitates a cautious approach to its handling and disposal.

References

Essential Safety and Logistical Information for Handling N-Isohexadecylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling and disposal of N-Isohexadecylacrylamide based on available data for structurally similar compounds, such as acrylamide and N-isopropylacrylamide. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented with a substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields.[1]Protects against splashes and airborne particles.
Skin Protection - Gloves: Double-layered nitrile gloves.[2][3] - Lab Coat: Fully buttoned lab coat with long sleeves.[1][2][3] - Clothing: Long pants and closed-toe shoes.[1][4]Acrylamides can be absorbed through the skin and may cause irritation.[1] Double gloving provides an extra layer of protection.
Respiratory Protection To be used when handling the powder outside of a certified chemical fume hood.[1][5]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][5]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently certified.[1]

    • Designate a specific area for handling and weighing the chemical.[6]

  • Weighing and Solution Preparation :

    • When weighing the solid, tare the container before adding the chemical inside the fume hood to avoid contaminating the balance.[5][7]

    • Handle the powder carefully to prevent the generation of dust.[1][4]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Use :

    • Keep all containers with this compound tightly closed when not in use.[1][5]

    • Avoid eating, drinking, or smoking in the laboratory area.[8][9]

    • Change gloves frequently, at least every two hours, or immediately if they become contaminated.[5][6]

  • Decontamination :

    • Wipe down the work surfaces with a suitable cleaning agent after each use.[7][10]

    • In case of a spill, follow the specific spill cleanup procedures outlined in the subsequent section.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6][11]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed hazardous waste container.[7][10]
Contaminated PPE (e.g., gloves, lab coats) Place in a sealed bag and dispose of as hazardous waste.[7][10]
Aqueous Solutions Collect in a shatter-proof container labeled as hazardous waste.[11] Do not dispose of down the drain.[5][6]

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][7]

Experimental Workflow: Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.